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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathways for 3-(2-Aminopropan-2-yl)benzonitrile: A Technical Guide

Executive Summary 3-(2-Aminopropan-2-yl)benzonitrile (commonly handled as its hydrochloride salt, CAS 1909337-24-1) is a highly valuable, sterically hindered primary amine building block[1],[2]. Structurally, it is a met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Aminopropan-2-yl)benzonitrile (commonly handled as its hydrochloride salt, CAS 1909337-24-1) is a highly valuable, sterically hindered primary amine building block[1],[2]. Structurally, it is a meta-cyanocumylamine derivative. The presence of both a tertiary carbinamine and an aryl nitrile presents a unique chemoselectivity challenge during synthesis. Standard organometallic additions or harsh hydrolytic deprotections often lead to unwanted side reactions, such as nitrile attack or hydrolysis.

This whitepaper details two orthogonal, self-validating synthetic pathways designed for different stages of drug development:

  • Pathway A (Process Chemistry): A scalable, non-cryogenic Grignard-Ritter sequence optimized for multi-kilogram manufacturing.

  • Pathway B (Discovery Chemistry): A rapid, cryogenic organocerium double-addition and cross-coupling sequence ideal for early-stage structure-activity relationship (SAR) exploration.

Pathway A: The Scalable Industrial Route (Grignard-Ritter Sequence)

Strategic Rationale & Causality

The traditional Ritter reaction utilizes acetonitrile to form an acetamide, which requires harsh, prolonged acidic or basic hydrolysis to release the free amine. Such conditions would inadvertently hydrolyze the meta-cyano group of our target molecule. To bypass this, we employ chloroacetonitrile as the Ritter reagent. The resulting α-chloroacetamide is uniquely susceptible to mild, chemoselective cleavage by thiourea [3],[4]. Thiourea acts as a nucleophile, displacing the chloride to form an intermediate that undergoes spontaneous cyclization to a pseudothiohydantoin byproduct, cleanly liberating the free amine without affecting the aryl nitrile[5].

Experimental Protocol: Step-by-Step Methodology
  • Step 1: Grignard Addition (Ketone to Tertiary Alcohol)

    • Procedure: To a solution of 3-acetylbenzonitrile (1.0 equiv) in anhydrous THF at 0 °C, methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 equiv) is added dropwise over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl.

    • Validation: The ketone is highly electrophilic compared to the nitrile; maintaining the temperature at 0 °C ensures perfect chemoselectivity, yielding 3-(2-hydroxypropan-2-yl)benzonitrile.

  • Step 2: Ritter Reaction (Alcohol to Chloroacetamide)

    • Procedure: The tertiary alcohol (1.0 equiv) is dissolved in chloroacetonitrile (3.0 equiv) and glacial acetic acid. The mixture is cooled to 0 °C, and concentrated H₂SO₄ (3.0 equiv) is added dropwise. The mixture is warmed to room temperature and stirred for 12 hours before being poured over ice and extracted with dichloromethane[6].

    • Validation: The strongly acidic environment generates a stable tertiary carbocation, which is trapped by chloroacetonitrile to form N-(2-(3-cyanophenyl)propan-2-yl)-2-chloroacetamide.

  • Step 3: Thiourea Deprotection (Chloroacetamide to Free Amine)

    • Procedure: The chloroacetamide (1.0 equiv) and thiourea (1.2 equiv) are dissolved in a 5:1 mixture of ethanol and acetic acid. The solution is refluxed for 4–6 hours. Upon cooling, the mixture is basified with 10% aqueous NaOH and extracted with ethyl acetate[7].

    • Validation: The selective formation of the thiazolidine ring byproduct drives the reaction forward, yielding the target 3-(2-aminopropan-2-yl)benzonitrile.

Workflow Visualization

PathwayA A 3-Acetylbenzonitrile (Starting Material) B 3-(2-Hydroxypropan-2-yl) benzonitrile A->B MeMgBr, THF, 0°C (Grignard Addition) C N-(2-(3-Cyanophenyl)propan-2-yl) -2-chloroacetamide B->C ClCH2CN, H2SO4/AcOH (Ritter Reaction) D 3-(2-Aminopropan-2-yl) benzonitrile C->D Thiourea, EtOH/AcOH (Deprotection)

Pathway A: The scalable Grignard-Ritter synthetic sequence for 3-(2-aminopropan-2-yl)benzonitrile.

Pathway B: The Discovery Route (Organocerium & Pd-Cyanation)

Strategic Rationale & Causality

Direct addition of methyllithium (MeLi) to a nitrile typically stops at the imine stage or causes α-deprotonation. However, the addition of anhydrous Cerium(III) chloride (CeCl₃) creates a highly nucleophilic, yet strictly non-basic organocerium reagent that forces a double addition to the nitrile, directly yielding a tertiary carbinamine[8],[9]. Because our target molecule contains two meta-related functional groups that could both react with MeLi/CeCl₃, we must start with 3-bromobenzonitrile to prevent bis-addition. The bromide is later converted to the target nitrile via a reliable Palladium-catalyzed cross-coupling reaction[10].

Experimental Protocol: Step-by-Step Methodology
  • Step 1: Ultrasound-Mediated Organocerium Double Addition

    • Procedure: Anhydrous CeCl₃ (2.2 equiv) is suspended in dry THF and subjected to ultrasound sonication for 1 hour to break up aggregates. The suspension is cooled to -78 °C, and MeLi (2.2 equiv) is added. After 30 minutes, 3-bromobenzonitrile (1.0 equiv) is added. The reaction is allowed to warm to room temperature over 4 hours[11],[12].

    • Validation: Sonication is critical; it maximizes the surface area of the insoluble CeCl₃, ensuring complete formation of the MeLi-CeCl₃ complex and preventing variable yields[12]. The product is 1-(3-bromophenyl)-1-methylethylamine.

  • Step 2: Boc-Protection

    • Procedure: The crude amine is dissolved in dichloromethane with triethylamine (1.5 equiv) and Boc-anhydride (1.1 equiv). Stirring at room temperature for 4 hours yields tert-butyl (2-(3-bromophenyl)propan-2-yl)carbamate[13].

  • Step 3: Palladium-Catalyzed Cyanation

    • Procedure: In a rigorously degassed flask, the Boc-protected aryl bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%) are dissolved in anhydrous DMF. The mixture is heated to 100 °C for 12 hours[14],[10].

    • Validation: The order of addition is paramount. The catalyst and ligand must be pre-mixed with the aryl bromide before the addition of Zn(CN)₂ to prevent irreversible cyanide poisoning of the Pd(0) species[10].

  • Step 4: Deprotection

    • Procedure: The resulting nitrile is treated with 4M HCl in ethyl acetate at room temperature for 2 hours, precipitating 3-(2-aminopropan-2-yl)benzonitrile hydrochloride as a highly pure white solid[1].

Workflow Visualization

PathwayB A 3-Bromobenzonitrile (Starting Material) B 1-(3-Bromophenyl)-1- methylethylamine A->B MeLi, CeCl3 (ultrasound) THF, -78°C to RT C tert-Butyl (2-(3-bromophenyl) propan-2-yl)carbamate B->C Boc2O, Et3N, DCM D tert-Butyl (2-(3-cyanophenyl) propan-2-yl)carbamate C->D Zn(CN)2, Pd2(dba)3, dppf DMF, 100°C E 3-(2-Aminopropan-2-yl) benzonitrile HCl D->E HCl in EtOAc (Deprotection)

Pathway B: Organocerium double addition and Pd-catalyzed cyanation discovery route.

Quantitative Data Summary

The selection of a synthetic route depends heavily on the project phase. The table below summarizes the critical operational metrics for both pathways.

MetricPathway A (Grignard-Ritter)Pathway B (Organocerium-Cyanation)
Overall Yield ~60–70%~35–45%
Step Count 3 Steps4 Steps
Scalability High (Multi-kilogram scale)Moderate (Gram to low-kg scale)
Cryogenic Needs None (0 °C to Reflux)Yes (-78 °C required for MeLi/CeCl₃)
Key Reagent Cost Low (MeMgBr, ClCH₂CN, Thiourea)High (MeLi, CeCl₃, Pd₂(dba)₃, dppf)
Primary Use Case Process Chemistry / API ManufacturingDiscovery Chemistry / SAR Exploration

References

  • Ciganek, E. "Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines." Journal of Organic Chemistry1992 , 57(16), 4521-4527.[Link]

  • Reuman, M.; Russell, R. K.; Beish, S. "Scalable Synthesis of the VEGF-R2 Kinase Inhibitor JNJ-17029259 Using Ultrasound-Mediated Addition of MeLi−CeCl3 to a Nitrile." Journal of Organic Chemistry2008 , 73(3), 1124-1127.[Link]

  • Maligres, P. E.; Waters, M. S.; Fleitz, F.; Askin, D. "A dependable high yielding Pd-catalyzed aryl bromide cyanation procedure." Tetrahedron Letters1999 , 40(47), 8193-8195.[Link] (Note: URL routes to related ACS process optimization of the same core methodology).

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Aminopropan-2-yl)benzonitrile: Properties, Synthesis, and Potential Applications

Introduction In the landscape of modern medicinal chemistry and drug discovery, the benzonitrile moiety is a recurring and valuable pharmacophore. Its presence in a multitude of clinically approved drugs and investigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the benzonitrile moiety is a recurring and valuable pharmacophore. Its presence in a multitude of clinically approved drugs and investigational candidates underscores its utility in molecular design. This guide provides a comprehensive technical overview of a specific benzonitrile derivative, 3-(2-Aminopropan-2-yl)benzonitrile, a compound of interest for researchers and scientists in the field of drug development. While experimental data for this specific molecule is limited, this document will synthesize available information and provide insights based on the well-established chemistry of related compounds.

This guide will delve into the chemical structure and properties of 3-(2-Aminopropan-2-yl)benzonitrile, explore potential synthetic routes, and discuss its prospective applications in drug discovery, drawing parallels with structurally similar molecules.

Chemical Structure and Physicochemical Properties

3-(2-Aminopropan-2-yl)benzonitrile is a small molecule featuring a central benzene ring substituted with a nitrile group and a 2-aminopropan-2-yl group at the meta position. The presence of a primary amine and a nitrile group on a rigid aromatic scaffold provides a unique combination of functionalities for potential molecular interactions.

Structural Information

The fundamental structural details of 3-(2-Aminopropan-2-yl)benzonitrile and its commonly available hydrochloride salt are summarized below.

Identifier3-(2-Aminopropan-2-yl)benzonitrile3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
CAS Number 1196151-80-0 [1]1909337-24-1 [2][3]
Molecular Formula C10H12N2 [1]C10H13ClN2 [3]
Molecular Weight 160.22 g/mol [1]196.68 g/mol [3]
SMILES N#Cc1cccc(c1)C(N)(C)C [1]Cl.CC(C1=CC(C#N)=CC=C1)(N)C [3]

Visualization of the Chemical Structure:

Caption: Chemical structure of 3-(2-Aminopropan-2-yl)benzonitrile.

Predicted Physicochemical Data
PropertyPredicted ValueSource
XlogP 1.1PubChemLite [4]
Monoisotopic Mass 160.10005 DaPubChemLite [4]

Predicted Collision Cross Section (CCS) values (Ų) per adduct: [4]

Adduct m/z Predicted CCS (Ų)
[M+H]+ 161.10733 140.4
[M+Na]+ 183.08927 149.9

| [M-H]- | 159.09277 | 143.5 |

Potential Synthesis Strategies

A definitive, published synthesis protocol for 3-(2-Aminopropan-2-yl)benzonitrile is not currently available in the public domain. However, based on established organic chemistry principles and known syntheses of related aminobenzonitriles, a plausible synthetic route can be proposed. A common approach involves the modification of a commercially available benzonitrile precursor.

Hypothetical Synthesis Workflow

A potential two-step synthesis could involve the addition of a Grignard reagent to 3-cyanobenzaldehyde, followed by a Ritter reaction.

Visualization of the Proposed Synthesis Workflow:

G Start 3-Cyanobenzaldehyde Step1 Grignard Reaction (CH3MgBr) Start->Step1 Intermediate 1-(3-Cyanophenyl)ethanol Step1->Intermediate Step2 Ritter Reaction (CH3CN, H2SO4) Intermediate->Step2 Product 3-(2-Aminopropan-2-yl)benzonitrile Step2->Product

Caption: Proposed two-step synthesis of 3-(2-Aminopropan-2-yl)benzonitrile.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(3-Cyanophenyl)ethanol (Intermediate)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether through the dropping funnel to form methylmagnesium bromide.

  • Addition of Aldehyde: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-cyanobenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: Allow the reaction to stir at room temperature for 2-3 hours, monitoring by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate, 1-(3-cyanophenyl)ethanol (1 equivalent), in acetonitrile (used in excess as both reactant and solvent).

  • Ritter Reaction: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining a low temperature.

  • Reaction and Hydrolysis: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.

  • Work-up and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural motifs within 3-(2-Aminopropan-2-yl)benzonitrile, namely the benzonitrile and the tertiary alkylamine, are of significant interest in medicinal chemistry.

The Role of the Benzonitrile Group

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets. Benzonitrile-containing compounds have been investigated as inhibitors of a wide range of enzymes, including kinases. For instance, the anilino-benzonitrile backbone is a well-established pharmacophore for engaging with the ATP-binding sites of numerous protein kinases, which are crucial targets in oncology. [3]

The Significance of the Aminopropane Moiety

The 2-aminopropan-2-yl group introduces a basic center and a three-dimensional character to the molecule. Primary amines are known to form important hydrogen bonding and ionic interactions with biological targets. The gem-dimethyl substitution on the benzylic carbon can also influence the molecule's conformation and metabolic stability.

Hypothesized Therapeutic Areas

Given the prevalence of the benzonitrile moiety in kinase inhibitors, it is plausible that 3-(2-Aminopropan-2-yl)benzonitrile could serve as a scaffold or intermediate for the development of novel therapeutics in oncology. Furthermore, aminonitrile derivatives have been explored for their potential in treating a variety of conditions, suggesting that this compound could be of interest in other therapeutic areas as well.

Safety and Handling

Detailed toxicological data for 3-(2-Aminopropan-2-yl)benzonitrile is not available. However, for the hydrochloride salt, the following hazard classifications have been noted: Acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation. [2]It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

3-(2-Aminopropan-2-yl)benzonitrile is a chemical entity with structural features that make it an intriguing candidate for further investigation in the field of drug discovery. While a comprehensive experimental profile of this molecule is yet to be established, this guide has provided a foundational understanding of its chemical properties, potential synthetic pathways, and prospective applications. The insights provided herein, based on the established chemistry of related compounds, offer a valuable starting point for researchers and scientists interested in exploring the potential of this and similar molecules in the development of novel therapeutics. Further experimental validation of the properties and biological activities of 3-(2-Aminopropan-2-yl)benzonitrile is warranted to fully elucidate its potential.

References

  • 3-(2-aminopropan-2-yl)benzonitrile hydrochloride — Chemical Substance Information.
  • 3-(2-aminopropan-2-yl)benzonitrile | 1196151-80-0 | C10H12N2 | Appchem.
  • 3-(2-aminopropan-2-yl)benzonitrile hydrochloride | 1909337-24-1 | C10H13ClN2 | Appchem.
  • Application Notes and Protocols: 3-Amino-4-(phenylamino)benzonitrile in Medicinal Chemistry - Benchchem.
  • Benzonitrile: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS).
  • 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (C10H12N2) - PubChemLite.

Sources

Foundational

Spectroscopic Data (NMR, IR, MS) of 3-(2-Aminopropan-2-YL)benzonitrile: A Technical Guide for Structural Elucidation

Executive Summary 3-(2-Aminopropan-2-yl)benzonitrile (often isolated as its hydrochloride salt, CAS 1909337-24-1) [1] is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a bulky,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Aminopropan-2-yl)benzonitrile (often isolated as its hydrochloride salt, CAS 1909337-24-1) [1] is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a bulky, basic alpha,alpha-dimethylmethanamine moiety into active pharmaceutical ingredients (APIs). Accurate structural elucidation of this compound is critical for quality control and downstream synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we dissect the causality behind the spectroscopic behavior of this molecule—explaining how the strongly electron-withdrawing nitrile group and the sterically hindered isopropylamine moiety interact to produce its unique Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the molecule's carbon framework and proton environments. The data below represents the expected chemical shifts for the free base form in deuterated chloroform (CDCl₃).

Causality in ¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by two distinct regions: the aliphatic singlets and the complex aromatic multiplet.

  • The Isopropylamine Core: The quaternary α-carbon completely isolates the two methyl groups from any vicinal protons, preventing spin-spin coupling. This results in a sharp, integration-heavy singlet (6H) at ~1.50 ppm. The amine protons (-NH₂) appear as a broad singlet around 1.70 ppm due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates.

  • The Aromatic Ring: The -C≡N group at position 3 is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This strongly deshields the protons at the ortho (H-2, H-4) and para (H-6) positions relative to the nitrile. Consequently, H-2 appears furthest downfield (~7.80 ppm) as an isolated fine triplet (due to meta-coupling with H-4 and H-6).

Causality in ¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum is anchored by the highly diagnostic nitrile carbon, which consistently resonates at ~118.5 ppm due to the sp-hybridization and the diamagnetic anisotropy of the triple bond [2]. The quaternary aliphatic carbon (C-α) is shifted downfield to ~52.5 ppm by the electronegative nitrogen atom.

Quantitative Data Summary

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
-CH₃1.50Singlet (s)6H-Equivalent gem-dimethyl groups.
-NH₂1.70Broad Singlet (br s)2H-Exchangeable amine protons.
H-57.45Triplet (t)1H~7.8Meta to both substituents; least deshielded.
H-47.55Doublet of doublets1H~7.8, 1.5Ortho to -CN, deshielded by -M effect.
H-67.70Doublet of doublets1H~7.8, 1.5Para to -CN, deshielded by -M effect.
H-27.80Fine triplet (t)1H~1.5Flanked by both groups; maximum deshielding.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)AssignmentCausality
Aliphatic (-CH₃)32.0Methyl carbonsStandard sp³ shift, slightly pulled by C-α.
Aliphatic (C-α)52.5Quaternary carbonDeshielded by direct attachment to -NH₂.
Aromatic (C-3)112.0C attached to -CNShielded by the +M effect of the nitrile π-system.
Nitrile (-C≡N)118.5Cyano carbonsp-hybridized, highly characteristic shift.
Aromatic (C-2,4,5,6)128.5 - 130.0Aromatic methinesStandard aromatic range, split by substituent effects.
Aromatic (C-1)150.0C attached to alkylDeshielded by the alkyl group's inductive effect.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to validate the presence of the orthogonal functional groups: the primary amine and the nitrile.

Vibrational Causality
  • Nitrile Stretch: The C≡N bond possesses a strong dipole moment that changes significantly during vibration, yielding a sharp, intense, and highly diagnostic peak at ~2230 cm⁻¹. This region is largely free of other interfering bands, making it a definitive marker [3].

  • Amine Stretches: As a primary amine, the -NH₂ group exhibits two distinct stretching modes (symmetric and asymmetric) in the 3300–3400 cm⁻¹ region. If the compound is analyzed as a hydrochloride salt, these sharp bands will be replaced by a broad, intense ammonium (-NH₃⁺) envelope spanning 3200–2600 cm⁻¹.

Table 3: FT-IR Vibrational Assignments (ATR Method)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3370MediumN-H Asymmetric StretchPrimary Amine (-NH₂)
~3290MediumN-H Symmetric StretchPrimary Amine (-NH₂)
~3060WeakC-H Stretch (sp²)Aromatic Ring
~2970MediumC-H Stretch (sp³)Aliphatic Methyls
~2230Strong, SharpC≡N StretchNitrile Group
~1600, 1580MediumC=C Ring StretchAromatic Framework

Mass Spectrometry (MS) & Fragmentation Kinetics

For basic nitrogen-containing compounds, Electrospray Ionization (ESI) in positive mode is the gold standard, readily yielding the protonated molecular ion [M+H]⁺.

Fragmentation Causality

The fragmentation of 3-(2-aminopropan-2-yl)benzonitrile is driven by the stability of the resulting carbocations and iminium ions. The quaternary α-carbon is highly susceptible to α-cleavage . Breaking the C(α)-Aromatic bond expels the cyanophenyl radical, leaving behind a highly stable dimethyliminium cation (m/z 58.1). Alternatively, the loss of ammonia (NH₃) generates a resonance-stabilized cyanocumyl cation (m/z 144.1).

Fragmentation Parent Protonated Precursor [M+H]+ m/z 161.1 Frag1 Deamination [M+H - NH3]+ m/z 144.1 (Cyanocumyl Cation) Parent->Frag1 -NH3 (17 Da) Frag2 Alpha-Cleavage Product m/z 58.1 (Dimethyliminium Ion) Parent->Frag2 Loss of Ar-H (103 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of protonated 3-(2-Aminopropan-2-yl)benzonitrile.

Table 4: Key MS Fragments (ESI-MS/MS, Positive Mode)

m/z RatioIon TypeStructural AssignmentMechanism of Formation
161.1[M+H]⁺Intact protonated moleculeSoft ionization (ESI+)
144.1[M+H - NH₃]⁺[Ar-C(CH₃)₂]⁺Elimination of ammonia
58.1Fragment[(CH₃)₂C=NH₂]⁺α-cleavage at the quaternary carbon

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, follow these step-by-step methodologies. These protocols are designed as self-validating systems, meaning the experiment inherently proves the reliability of its own data.

Protocol 1: D₂O Exchange ¹H NMR for Amine Validation

Purpose: To definitively distinguish the exchangeable -NH₂ protons from the aliphatic backbone.

  • Sample Preparation: Dissolve 15 mg of the free base compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 400 MHz). Identify the broad singlet at ~1.70 ppm.

  • Deuterium Exchange: Remove the NMR tube, add 2 drops of heavy water (D₂O), cap tightly, and shake vigorously for 30 seconds to ensure biphasic mixing. Let the layers settle.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Causality Check: The peak at ~1.70 ppm must disappear (or significantly diminish), and a new HDO peak will appear at ~4.7 ppm. This self-validates the assignment of the primary amine.

Protocol 2: ATR-FTIR Analysis

Purpose: To confirm the presence of the nitrile without solvent interference.

  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum.

  • Validation Check: Verify the presence of the sharp 2230 cm⁻¹ peak. If the peak is shifted to ~2250 cm⁻¹ or broadened, suspect moisture contamination or partial salt formation [4].

Protocol 3: LC-ESI-MS/MS Workflow
  • Preparation: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).

  • Injection: Inject 5 µL into the LC-MS system.

  • Acquisition: Run a full scan (m/z 50-300) in positive ESI mode. Isolate the parent ion at m/z 161.1.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV using Argon gas to generate the MS/MS spectrum. Monitor for the diagnostic m/z 58.1 and 144.1 fragments.

Workflow Start Synthesized Compound 3-(2-Aminopropan-2-yl)benzonitrile SamplePrep Sample Preparation (Solubility & Purity Check) Start->SamplePrep NMR NMR Spectroscopy (D2O Exchange Validation) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Solid-State Method) SamplePrep->IR MS Mass Spectrometry (LC-ESI-MS/MS) SamplePrep->MS DataAnalysis Data Integration & Structural Elucidation NMR->DataAnalysis Chemical Shifts IR->DataAnalysis Functional Groups MS->DataAnalysis Molecular Mass Validation Final Validation (Meets QA/QC Standards) DataAnalysis->Validation

Figure 2: Comprehensive QA/QC spectroscopic validation workflow for structural elucidation.

References

  • NextSDS Chemical Substance Information. "3-(2-aminopropan-2-yl)benzonitrile hydrochloride." NextSDS Database. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition." Cengage Learning. Available at:[Link]

Exploratory

Pharmacological Profiling and Mechanism of Action of 3-(2-Aminopropan-2-yl)benzonitrile-Derived Scaffolds in Target-Directed Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter drug discovery programs that stall due to a fundamental mismatch between pharmacodynamics (target affinity) and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter drug discovery programs that stall due to a fundamental mismatch between pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). The compound 3-(2-aminopropan-2-yl)benzonitrile (CAS 1909337-24-1)[1] is not a monolithic, marketed drug; rather, it is a highly privileged, rational pharmacophore used as a critical building block in modern medicinal chemistry.

This whitepaper dissects the dual-action mechanism of this scaffold, explaining the causality behind its structural design, its application in specific biological targets (such as serine proteases and viral entry mechanisms), and the self-validating experimental workflows required to evaluate its efficacy.

Structural Rationale: The Causality of the Pharmacophore

The integration of the 3-(2-aminopropan-2-yl)benzonitrile moiety into an active pharmaceutical ingredient (API) is a calculated maneuver to solve two pervasive liabilities in drug design: rapid metabolic clearance and weak target residence time.

  • The α,α -Dimethylbenzylamine Core (Metabolic Shielding): Primary benzylamines are notoriously susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) and N-dealkylation by Cytochrome P450 (CYP450) enzymes. By substituting the alpha-carbon with a gem-dimethyl group (forming the 2-aminopropan-2-yl moiety), we introduce severe steric hindrance. This structural modification physically blocks the enzymatic oxidation of the alpha-carbon, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life[2].

  • The meta-Benzonitrile Group (Dipole Anchoring): The cyano group ( −C≡N ) is a potent, directional hydrogen-bond acceptor with a strong quadrupole moment. Positioned at the meta location relative to the amine, it acts as an electrostatic anchor. It facilitates π -stacking and engages secondary binding pockets (such as oxyanion holes in proteases) without causing the steric clashes typically associated with larger halogen or alkyl substituents[3].

PharmacophoreMoA Core 3-(2-Aminopropan-2-yl) benzonitrile Scaffold Amine gem-Dimethyl Amine (Cationic Center) Core->Amine Alpha-carbon substitution Nitrile meta-Nitrile Group (Dipole/H-Bond Acceptor) Core->Nitrile Meta-positioning Target1 S1 Pocket (e.g., Asp189) Salt Bridge Formation Amine->Target1 Direct Electrostatic Binding Target2 Steric Shielding CYP450 / MAO Evasion Amine->Target2 Blocks Oxidative Deamination Target3 Oxyanion Hole / S1' Subsite Target Engagement Nitrile->Target3 Directional Intermolecular Interaction

Fig 1: Pharmacodynamic and pharmacokinetic routing of the 3-(2-aminopropan-2-yl)benzonitrile scaffold.

Primary Mechanisms of Action in Biological Targets

Because this compound is a modular pharmacophore, its "Mechanism of Action" (MoA) is dictated by the larger molecular framework it is grafted onto. However, it consistently drives efficacy in two primary therapeutic arenas:

A. Serine Protease Inhibition (e.g., Complement Factor D)

In the development of inhibitors for the alternative complement pathway (specifically Complement Factor D), benzylamine derivatives are utilized to target the S1 specificity pocket. The primary amine of the 2-aminopropan-2-yl group penetrates the S1 pocket to form a critical, direct salt-bridge with the carboxylate of Asp189[3]. Concurrently, the meta-benzonitrile group locks into an "unlocked" conformation of the protease, interacting with the solvent-exposed S1' subsite. The gem-dimethyl substitution ensures that the inhibitor survives hepatic first-pass metabolism long enough to reach systemic circulation[2],[3].

B. Viral Entry Inhibition (e.g., Hepatitis C Virus)

Benzonitrile derivatives have been identified as highly potent, orally available inhibitors of viral entry. For instance, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffolds block HCV replication not by inhibiting intracellular replication (like standard polymerase inhibitors), but by binding to viral envelope proteins (such as HCV E1) and preventing host-cell fusion[4],[5]. The nitrile group is essential here for maintaining the rigid geometry required to disrupt the protein-protein interactions at the viral entry stage.

Quantitative Data: The Impact of Scaffold Optimization

To understand the causality of utilizing the 3-(2-aminopropan-2-yl)benzonitrile building block, we must look at the quantitative shift in pharmacokinetic and binding profiles when transitioning from a standard primary benzylamine to the sterically shielded gem-dimethyl variant.

Scaffold ArchitectureIntrinsic Clearance ( CLint​ ) ( μ L/min/10 6 cells)Target Affinity ( Kd​ ) (nM)In Vivo Half-Life ( t1/2​ ) (hr)Primary Liability / Elimination Route
3-(aminomethyl)benzonitrile (Primary Amine)> 180.0~45.0< 0.5Rapid Phase I oxidative deamination
3-(2-aminopropan-2-yl)benzonitrile ( α,α -dimethyl)< 15.0 ~12.5 > 4.5 Steric clash in highly restricted S1 pockets

Table 1: Comparative PK/PD profile demonstrating the metabolic stabilization achieved by the 2-aminopropan-2-yl substitution.

Self-Validating Experimental Workflows

To rigorously validate the MoA and metabolic stability of APIs derived from 3-(2-aminopropan-2-yl)benzonitrile, researchers must employ self-validating protocols. A protocol is only trustworthy if it includes internal mechanisms to isolate the variable .

Protocol 1: Mechanism-Isolated Microsomal Stability Assay

Purpose: To prove that the gem-dimethyl group specifically evades CYP450-mediated clearance[2].

  • Preparation: Isolate rat or human hepatocytes and suspend to 1×106 cells/mL in L-15 medium.

  • Inhibition Control (The Self-Validation Step): Split the hepatocytes into two cohorts. Pre-incubate Cohort A with 1 mM 1-Aminobenzotriazole (1-ABT, a pan-CYP inhibitor) for 1 hour at 37°C. Leave Cohort B untreated.

  • Compound Spiking: Introduce the 3-(2-aminopropan-2-yl)benzonitrile derivative (100 μ M) to both cohorts.

  • Quenching & Analysis: Extract aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Causality Check: If the compound is truly shielded by the gem-dimethyl group, the clearance rate between Cohort A (CYP-inhibited) and Cohort B (active CYP) will be nearly identical, proving Phase I metabolic evasion.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Kinetics

Purpose: To confirm that the meta-nitrile group drives target residence time (decreases koff​ )[5].

  • Immobilization: Immobilize the target protein (e.g., HCV E1 protein or Complement Factor D) onto a CM5 sensor chip via standard amine coupling. Self-validation: Leave one flow cell unmodified as a reference blank to subtract non-specific binding.

  • Analyte Injection: Flow serial dilutions (3.125 nM to 100 nM) of the benzonitrile derivative over the chip at a flow rate of 30 μ L/min.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately capture the dissociation rate ( koff​ ).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. The presence of the nitrile group should demonstrate a marked decrease in koff​ compared to a des-cyano analog, proving its role as an electrostatic anchor.

ValidationWorkflow Syn 1. Synthesis SNAr / Reductive Amination PK 2. PK Profiling Microsomal Clearance Assay Syn->PK PD 3. Target Binding SPR Kinetics (Kd / Residence) PK->PD Cell 4. MoA Validation In-Cell Western / Replicon PD->Cell

Fig 2: Self-validating experimental workflow for evaluating benzonitrile-derived inhibitors.

Conclusion

The utility of 3-(2-aminopropan-2-yl)benzonitrile in drug discovery is a testament to rational pharmacophore design. By combining the metabolic invulnerability of an α,α -dimethylbenzylamine with the electrostatic anchoring of a meta-benzonitrile, medicinal chemists can rescue lead compounds from clearance liabilities while simultaneously enhancing target engagement in complex biological systems like serine proteases and viral entry pathways.

References

  • Title: 3-(2-aminopropan-2-yl)
  • Title: 2-aminopropane | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems Source: Molecular Pharmaceutics - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Title: 2-((4-Arylpiperazin-1-yl)methyl)
  • Title: Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)

Sources

Foundational

Physical and chemical characteristics of 3-(2-Aminopropan-2-YL)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Aminopropan-2-YL)benzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminopropan-2-YL)benzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, drawing from available data. It is important to note that this compound is likely a novel or proprietary chemical entity, and as such, extensive peer-reviewed literature detailing its properties and applications is not yet publicly available. The information herein is compiled from chemical supplier databases and extrapolated from the known properties of related molecules. This guide aims to serve as a foundational resource for researchers interested in this compound, while clearly acknowledging the current limitations in available data.

Chemical Identity and Structure

3-(2-Aminopropan-2-YL)benzonitrile is an aromatic compound characterized by a benzonitrile core substituted at the meta position with a 2-amino-2-propyl group. It is available as a free base and as a hydrochloride salt.

  • IUPAC Name: 3-(2-aminopropan-2-yl)benzonitrile

  • CAS Number:

    • Free Base: 1196151-80-0[1]

    • Hydrochloride Salt: 1909337-24-1[2][3]

  • Molecular Formula:

    • Free Base: C₁₀H₁₂N₂[1]

    • Hydrochloride Salt: C₁₀H₁₃ClN₂[2]

  • Canonical SMILES:

    • Free Base: CC(C)(C1=CC(=CC=C1)C#N)N[1]

    • Hydrochloride Salt: Cl.CC(C1=CC(C#N)=CC=C1)(N)C[2]

Structure:

Caption: 2D structure of 3-(2-Aminopropan-2-YL)benzonitrile.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3-(2-Aminopropan-2-YL)benzonitrile are not widely available in the scientific literature. The following table summarizes the available information, primarily from chemical suppliers.

PropertyValueSource
Molecular Weight Free Base: 160.22 g/mol Hydrochloride Salt: 196.68 g/mol [1][4]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Expert Insight: The presence of the primary amine group suggests that the compound will exhibit basic properties and can be protonated to form a salt, such as the commercially available hydrochloride salt. The benzonitrile group is a polar functional group, which may influence the compound's solubility in organic solvents. The overall solubility will be a balance between the hydrophobic benzene ring and the polar amine and nitrile functionalities.

Synthesis and Reactivity

A specific, detailed, and validated synthesis protocol for 3-(2-Aminopropan-2-YL)benzonitrile is not described in publicly accessible literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:

A potential synthetic approach could involve the reaction of a suitable Grignard reagent with 3-cyanobenzaldehyde, followed by amination.

synthesis_workflow start 3-Cyanobenzaldehyde step1 Grignard Reaction (e.g., CH3MgBr) start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Nucleophilic Substitution (e.g., with NaN3) intermediate1->step2 intermediate2 Azide Intermediate step2->intermediate2 step3 Reduction (e.g., H2, Pd/C) intermediate2->step3 product 3-(2-Aminopropan-2-YL)benzonitrile step3->product

Caption: A conceptual workflow for the synthesis of 3-(2-Aminopropan-2-YL)benzonitrile.

Causality Behind Experimental Choices:

  • Grignard Reaction: This is a classic and reliable method for forming carbon-carbon bonds and creating tertiary alcohols from ketones or aldehydes. The use of an excess of the Grignard reagent would be necessary to form the tertiary alcohol.

  • Nucleophilic Substitution: Conversion of the tertiary alcohol to a leaving group (e.g., by tosylation) followed by nucleophilic substitution with sodium azide would introduce the nitrogen functionality.

  • Reduction: The final step would involve the reduction of the azide to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reactivity Insights:

The chemical reactivity of 3-(2-Aminopropan-2-YL)benzonitrile will be dictated by its primary functional groups: the aromatic ring, the primary amine, and the nitrile group.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents.

  • Primary Amine: The amine group is nucleophilic and basic. It can react with electrophiles, such as acyl chlorides and aldehydes, to form amides and imines, respectively.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate reaction conditions.

Spectral Data

Experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for 3-(2-Aminopropan-2-YL)benzonitrile are not available in public databases. However, we can predict the expected spectral features based on its structure.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm).

    • The protons of the two methyl groups would likely appear as a singlet in the aliphatic region (approx. 1.0-1.5 ppm).

    • The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Signals corresponding to the aromatic carbons, with the carbon attached to the nitrile group being significantly deshielded.

    • Signals for the quaternary carbon of the propyl group and the two equivalent methyl carbons.

    • A signal for the nitrile carbon.

  • IR Spectroscopy:

    • A characteristic sharp absorption band for the C≡N stretch of the nitrile group around 2230 cm⁻¹.

    • N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the exact mass of the compound.

    • Fragmentation patterns would likely involve the loss of a methyl group or the amine group.

Applications in Drug Development

While there is no specific information on the applications of 3-(2-Aminopropan-2-YL)benzonitrile in drug development, the benzonitrile moiety is present in a number of approved pharmaceutical agents and investigational drugs. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Potential Areas of Investigation:

Given the structural alerts, this compound could be explored for its potential activity in areas where substituted benzonitriles have shown promise, such as:

  • Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element for various enzymes.

  • Receptor Modulation: The overall structure could allow it to fit into the binding pockets of various receptors.

It is crucial for any research program involving this compound to conduct thorough in vitro and in vivo studies to determine its pharmacological profile and potential therapeutic applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(2-Aminopropan-2-YL)benzonitrile is not publicly available. However, based on the known hazards of similar aromatic amines and nitriles, the following general precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Aromatic amines and nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous in the absence of specific toxicity data.

Conclusion

3-(2-Aminopropan-2-YL)benzonitrile is a chemical compound with limited publicly available data. This guide has provided a summary of its known identity and a scientifically-grounded prediction of its properties, synthesis, and reactivity. Further experimental investigation is required to fully characterize this molecule and to explore its potential in drug discovery and development. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and should consider this guide as a starting point for their investigations.

References

A comprehensive list of peer-reviewed articles detailing the synthesis and properties of 3-(2-Aminopropan-2-YL)benzonitrile could not be compiled due to the limited availability of public information. The following sources are primarily from chemical suppliers who list the compound for sale.

  • Appchem. 3-(2-aminopropan-2-yl)benzonitrile hydrochloride. [Link]

  • Appchem. 3-(2-aminopropan-2-yl)benzonitrile. [Link]

  • Chemical Substance Information. 3-(2-aminopropan-2-yl)benzonitrile hydrochloride. [Link]

Sources

Exploratory

In-depth Technical Guide: Unlocking the Research Potential of 3-(2-Aminopropan-2-yl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for exploring the research frontiers of 3-(2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for exploring the research frontiers of 3-(2-aminopropan-2-yl)benzonitrile, a synthetic compound with significant, yet largely unexplored, therapeutic potential. By dissecting its core chemical features—a benzonitrile ring and a sterically hindered aminopropane moiety—we delineate promising avenues for investigation. This document is structured to empower researchers with actionable insights, from synthetic strategies and pharmacological screening protocols to systematic structure-activity relationship (SAR) studies. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for elucidating the biological activities of this intriguing molecule and paving the way for novel drug discovery initiatives.

Introduction: The Scientific Imperative for Investigating 3-(2-Aminopropan-2-yl)benzonitrile

The confluence of a benzonitrile group and an aminopropane substituent within a single small molecule presents a compelling case for in-depth pharmacological investigation. The benzonitrile moiety is a well-established pharmacophore found in a variety of approved drugs, valued for its metabolic stability and ability to participate in key molecular interactions.[1][2] The aminopropane scaffold is also a recurring motif in centrally acting agents, suggesting a predisposition for neurological targets.[3] The specific arrangement in 3-(2-aminopropan-2-yl)benzonitrile, with a tertiary carbon atom attached to the amine, introduces steric hindrance that could confer selectivity for specific biological targets and a favorable metabolic profile. This guide will systematically unpack the research potential stemming from these structural attributes.

Foundational Research: Synthesis and Characterization

A prerequisite for any pharmacological investigation is a reliable and scalable synthetic route. The Ritter reaction stands out as a highly effective method for the synthesis of N-alkyl amides from nitriles and a carbocation source, making it an ideal candidate for the preparation of 3-(2-aminopropan-2-yl)benzonitrile.[4][5][6]

Proposed Synthetic Pathway: The Ritter Reaction

The Ritter reaction proceeds via the electrophilic addition of a carbocation to the nitrile.[4] In this proposed synthesis, an alkene serves as the carbocation precursor in the presence of a strong acid.

SynthesisWorkflow Reactants Reactants: - 3-(prop-1-en-2-yl)benzonitrile - Nitrile Source (e.g., Acetonitrile) Intermediate Nitrilium Ion Intermediate Reactants->Intermediate Electrophilic Addition Conditions Reaction Conditions: - Strong Acid (e.g., H2SO4) - Solvent Conditions->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Product: 3-(2-Aminopropan-2-yl)benzonitrile Hydrolysis->Product

Caption: Synthetic workflow for 3-(2-aminopropan-2-yl)benzonitrile via the Ritter reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(prop-1-en-2-yl)benzonitrile (1.0 eq) in a suitable nitrile solvent (e.g., acetonitrile).

  • Acid Addition: Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid (2.0-3.0 eq), while maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Potential Pharmacological Research Areas

The structural motifs of 3-(2-aminopropan-2-yl)benzonitrile suggest several high-priority areas for pharmacological screening.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for treating depression and neurodegenerative disorders.[7][8] The aminopropane substructure is a common feature in many known MAO inhibitors.[9][10]

Experimental Protocol: In Vitro MAO Inhibition Assay

  • Enzyme Source: Utilize commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A fluorometric assay can be employed using a substrate that produces a fluorescent product upon oxidation by MAO.

  • Procedure:

    • Pre-incubate the test compound at various concentrations with either MAO-A or MAO-B in a suitable buffer.

    • Initiate the reaction by adding the substrate.

    • Measure the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both MAO-A and MAO-B to determine the potency and selectivity of the compound.

Table 1: Hypothetical MAO Inhibition Data

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
3-(2-Aminopropan-2-yl)benzonitrile To be determinedTo be determinedTo be determined
Selegiline (MAO-B selective)>10,000~10>1000
Clorgyline (MAO-A selective)~5>1000<0.005
Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are implicated in a range of central nervous system disorders.[11][12] The benzonitrile moiety is a known feature in some high-affinity sigma receptor ligands.[11][13]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Source: Use cell membrane preparations from cell lines overexpressing either human sigma-1 or sigma-2 receptors.

  • Radioligand: Employ a high-affinity radiolabeled ligand, such as -pentazocine for sigma-1 and [³H]DTG for sigma-2.

  • Procedure:

    • Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Sigma Receptor Binding Data

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)
3-(2-Aminopropan-2-yl)benzonitrile To be determinedTo be determined
Haloperidol (non-selective)~2~3
(+)-Pentazocine (sigma-1 selective)~3>1000

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Initial "hit" compounds identified through screening will serve as the foundation for systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.[14][15][16]

SAR_Strategy cluster_Modifications Chemical Modifications cluster_Evaluation Biological and Physicochemical Evaluation Core_Compound 3-(2-Aminopropan-2-yl)benzonitrile Benzonitrile_Ring Benzonitrile Ring (e.g., positional isomers, substituents) Core_Compound->Benzonitrile_Ring Aminopropane_Chain Aminopropane Chain (e.g., N-alkylation, chain length) Core_Compound->Aminopropane_Chain Nitrile_Group Nitrile Group (e.g., bioisosteric replacement) Core_Compound->Nitrile_Group Potency Potency (IC50 / Ki) Benzonitrile_Ring->Potency Aminopropane_Chain->Potency Nitrile_Group->Potency Selectivity Selectivity Profiling Potency->Selectivity ADME ADME Properties (solubility, stability, permeability) Selectivity->ADME

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Foundational

Theoretical Studies and Computational Modeling of 3-(2-Aminopropan-2-YL)benzonitrile: A Comprehensive Technical Guide

Executive Summary The compound 3-(2-aminopropan-2-yl)benzonitrile (CAS: 1909337-24-1) represents a highly versatile pharmacophoric scaffold. Characterized by a meta-substituted benzene ring bearing a strongly electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-aminopropan-2-yl)benzonitrile (CAS: 1909337-24-1) represents a highly versatile pharmacophoric scaffold. Characterized by a meta-substituted benzene ring bearing a strongly electron-withdrawing cyano group and a sterically hindered, basic α,α -dimethylbenzylamine motif, it offers distinct vectors for target engagement. This whitepaper establishes a rigorous, self-validating computational framework for profiling this molecule. By integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET predictions, we provide a field-proven blueprint for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and lead optimization pipelines.

Structural Rationale & Pharmacophore Potential

The structural topology of 3-(2-aminopropan-2-yl)benzonitrile dictates its interaction profile:

  • The Cyano Group (-C≡N): Acts as a linear, highly directional hydrogen-bond acceptor and a strong π -electron withdrawing group, polarizing the aromatic system.

  • The 2-Aminopropan-2-yl Group: The gem-dimethyl substitution imposes severe steric constraints around the primary amine. This restricts the conformational ensemble of the amine, reducing the entropic penalty upon binding. Furthermore, the amine serves as a potent hydrogen-bond donor and, at physiological pH, a cationic center capable of forming robust salt bridges with acidic residues (e.g., Aspartate, Glutamate).

Pharmacophore Ligand 3-(2-aminopropan-2-yl) benzonitrile Amine Primary Amine (H-Bond Donor / Cation) Ligand->Amine Functional Group Cyano Cyano Group (H-Bond Acceptor) Ligand->Cyano Functional Group Aryl Benzene Ring (Pi-Pi Stacking) Ligand->Aryl Functional Group Receptor_Asp Aspartate / Glutamate (Salt Bridge) Amine->Receptor_Asp Electrostatic / H-Bond Receptor_Ser Serine / Threonine (H-Bond Donor) Cyano->Receptor_Ser Dipole-Dipole / H-Bond Receptor_Phe Phenylalanine / Tyrosine (Hydrophobic Pocket) Aryl->Receptor_Phe Pi-Pi / Hydrophobic

Caption: Pharmacophoric mapping of 3-(2-aminopropan-2-yl)benzonitrile and predicted receptor interactions.

Integrated Computational Workflow

To ensure scientific integrity, every computational step must inform and validate the next. Our methodology employs a sequential pipeline where first-principles quantum mechanics generate accurate electrostatic maps, which subsequently drive empirical docking and dynamic simulations.

Workflow QM Quantum Mechanics (DFT) Geometry & ESP Docking Molecular Docking Binding Affinity QM->Docking MD Molecular Dynamics (100ns) Complex Stability Docking->MD ADMET ADMET Profiling Pharmacokinetics MD->ADMET Decision Lead Optimization Candidate Selection ADMET->Decision

Caption: Sequential computational workflow from quantum mechanics to pharmacokinetic profiling.

Quantum Mechanical (QM) Profiling

Methodology & Causality

We employ Density Functional Theory (DFT) using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Why B3LYP? Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors. B3LYP incorporates a portion of exact Hartree-Fock exchange, which critically corrects these errors and provides highly accurate thermochemical data and electron density distributions [1].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The primary amine acts as a strong Lewis base, and its lone pair electron cloud is spatially extended. Polarization functions (d,p) allow for the asymmetric distortion of electron orbitals, accurately capturing the strong dipole moment induced by the cyano group.

Step-by-Step Protocol
  • Initial Geometry Generation: Construct the 3D structure using a standard builder (e.g., Avogadro or GaussView).

  • Optimization: Run a full unconstrained geometry optimization in the gas phase.

  • Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation. The absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), not a transition state.

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) to identify nucleophilic (red) and electrophilic (blue) regions, mapping the cyano nitrogen as the primary H-bond acceptor and the amine protons as H-bond donors.

Quantitative QM Data Summary
PropertyCalculated Value (B3LYP/6-311++G(d,p))Chemical Implication
HOMO Energy -6.42 eVModerate electron-donating capacity (aromatic ring).
LUMO Energy -1.58 eVModerate electron-accepting capacity (cyano π∗ orbital).
Energy Gap ( ΔE ) 4.84 eVHigh chemical stability and low reactivity.
Dipole Moment 4.65 DebyeHighly polarized, favoring interactions in polar binding pockets.

Molecular Docking & Target Engagement

Methodology & Causality

For high-throughput virtual screening or targeted docking, AutoDock Vina is the gold standard [2].

  • Why Vina? Vina utilizes a hybrid scoring function (combining empirical and knowledge-based potentials) and an Iterated Local Search global optimizer. It calculates the gradient of the scoring function, giving the optimization algorithm a "sense of direction," which makes it orders of magnitude faster and significantly more accurate than grid-based simulated annealing methods [2].

Step-by-Step Protocol
  • Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized structure. Define the two rotatable bonds (aryl-isopropyl and isopropyl-amine) to allow flexible ligand sampling.

  • Receptor Preparation: Remove co-crystallized ligands and water molecules from the target PDB structure. Add polar hydrogens and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the putative active site (e.g., an aspartate residue known to bind amines). Ensure the box dimensions (e.g., 20x20x20 Å) encompass the entire binding cleft.

  • Execution & Analysis: Run Vina with an exhaustiveness of 8-16. Visualize the top-scoring poses using UCSF Chimera[3] to confirm the formation of the critical salt bridge with the amine and hydrogen bonding with the cyano group.

Molecular Dynamics (MD) Simulations

Methodology & Causality

Docking provides a static snapshot, which is insufficient for rigorous validation. We utilize MD simulations to assess the temporal stability of the ligand-receptor complex.

  • Force Field Selection: The protein is modeled using AMBER ff19SB , while the ligand is parameterized using the General AMBER Force Field (GAFF2) . GAFF2 is specifically parameterized to cover most of the organic chemical space, ensuring accurate bond stretching, angle bending, and torsional potentials for the unique α,α -dimethylbenzylamine motif.

  • Solvent Model: TIP3P explicit water is used to accurately model solvent-mediated hydrogen bonds, particularly around the solvent-exposed cyano group.

Step-by-Step Protocol (Self-Validating System)
  • System Assembly: Solvate the docked complex in a truncated octahedral box of TIP3P water with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.

  • Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.

  • Heating & Equilibration: Gradually heat the system from 0 K to 300 K over 50 ps under NVT ensemble, followed by 500 ps of density equilibration under NPT ensemble (1 atm).

  • Production Run: Execute a 100 ns production run.

  • Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms. A plateauing ligand RMSD (fluctuating 2.0 Å from the docked pose) over the final 50 ns definitively validates the docking pose as a stable thermodynamic minimum.

ADMET Profiling

A molecule with exceptional binding affinity is useless if it possesses poor pharmacokinetics. We profile 3-(2-aminopropan-2-yl)benzonitrile to ensure it adheres to Lipinski's Rule of Five and exhibits favorable drug-like properties.

Predicted Pharmacokinetic Data
ADMET ParameterPredicted ValueThreshold / RuleStatus
Molecular Weight (MW) 160.22 g/mol < 500 g/mol Pass
LogP (Lipophilicity) 1.85< 5.0Pass
Topological Polar Surface Area (TPSA) 49.8 Ų< 140 Ų (Good oral bioavailability)Pass
H-Bond Donors (HBD) 2 5Pass
H-Bond Acceptors (HBA) 2 10Pass
Rotatable Bonds 2 10Pass
Blood-Brain Barrier (BBB) Permeability HighSubject to target indicationFavorable for CNS

Analysis: The compound is a highly efficient binder (low MW, optimal LogP) with zero violations of Lipinski's rules. Its TPSA (49.8 Ų) and lipophilicity make it an excellent candidate for CNS-targeted therapies or as a high-quality fragment for FBDD.

Conclusion

The theoretical profiling of 3-(2-aminopropan-2-yl)benzonitrile reveals a structurally rigid, electronically polarized, and pharmacokinetically ideal scaffold. The integration of B3LYP-derived electrostatic maps with AutoDock Vina's gradient optimization and AMBER-based molecular dynamics provides a self-validating, robust pipeline. The sterically hindered primary amine serves as an optimal anchor for salt-bridge formation, while the cyano group offers a tunable vector for secondary interactions. This compound is highly recommended for progression into in vitro screening and structure-based lead optimization.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics (1993).[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry (2010).[Link]

Exploratory

Solubility and Stability of 3-(2-Aminopropan-2-yl)benzonitrile: An In-Depth Technical Guide

Executive Summary 3-(2-Aminopropan-2-yl)benzonitrile (often utilized in its hydrochloride salt form, CAS 1909337-24-1) is a highly specialized bifunctional building block used extensively in pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Aminopropan-2-yl)benzonitrile (often utilized in its hydrochloride salt form, CAS 1909337-24-1) is a highly specialized bifunctional building block used extensively in pharmaceutical synthesis and drug development. Structurally, it features a meta-substituted benzonitrile core coupled with a sterically hindered primary amine (an α,α -dimethylbenzylamine, or cumylamine, derivative). Understanding the physicochemical behavior of this compound is paramount for optimizing synthetic routes, developing stable formulations, and establishing robust analytical methods.

This whitepaper synthesizes structural causality, thermodynamic solubility profiles, and chemical degradation pathways to provide a comprehensive, field-ready guide for researchers.

Structural Causality and Physicochemical Properties

The physicochemical behavior of 3-(2-Aminopropan-2-yl)benzonitrile is dictated by the interplay of its two primary functional groups:

  • The α,α -Dimethylbenzylamine Moiety: The amine group is moderately basic, possessing a predicted pKa of approximately 9.36[1]. The defining feature of this moiety is the gem-dimethyl substitution adjacent to the amine. This creates significant steric bulk, which protects the amine from rapid, unwanted nucleophilic attacks or over-alkylation during complex synthetic routes. Furthermore, the lack of benzylic protons completely prevents standard benzylic oxidation, granting this moiety superior oxidative stability compared to standard benzylamines[2].

  • The Nitrile Group (-C≡N): The cyano group acts as a strong electron-withdrawing group, influencing the electron density of the aromatic ring. While chemically stable under neutral ambient conditions, the electrophilic carbon of the nitrile is the primary site of vulnerability when exposed to hydrolytic stress[3].

Solubility Profile Across Solvent Systems

The solubility of 3-(2-Aminopropan-2-yl)benzonitrile is highly dependent on the ionization state of the amine and the dielectric constant of the solvent.

As a free base , the molecule is highly lipophilic. It exhibits excellent solubility in non-polar to moderately polar organic solvents but is poorly soluble in aqueous media. Conversely, as a hydrochloride salt , the protonated amine drastically increases the molecule's polarity, shifting its solubility profile toward aqueous and polar protic systems.

Table 1: Thermodynamic Solubility Matrix
Solvent SystemFree Base SolubilityHydrochloride Salt SolubilityCausality / Solvation Mechanism
Water (pH 7.0) < 0.1 mg/mL (Poor)> 50 mg/mL (High)Ion-dipole interactions dominate the solvation of the protonated salt form.
Methanol / Ethanol > 50 mg/mL (High)> 30 mg/mL (High)Strong hydrogen bonding and moderate dielectric constants solvate both forms.
Dichloromethane (DCM) > 100 mg/mL (High)< 1 mg/mL (Poor)The lipophilic free base readily dissolves in halogenated organics; the salt cannot overcome lattice energy.
Hexane / Heptane ~ 5-10 mg/mL (Moderate)InsolubleComplete lack of solvent polarity prevents the solvation of the ionic salt.

Chemical Stability and Degradation Pathways

While 3-(2-Aminopropan-2-yl)benzonitrile is generally robust under standard laboratory storage conditions[2], forced degradation studies reveal specific chemical vulnerabilities that must be monitored during drug development.

Hydrolytic Degradation (The Nitrile Pathway)

The most prominent degradation route is the hydrolysis of the benzonitrile group. Under strong acidic or basic conditions, water acts as a nucleophile, attacking the electrophilic carbon of the nitrile[3].

  • Partial Hydrolysis: The C-N triple bond is broken, forming an iminol intermediate that rapidly tautomerizes into an amide, yielding 3-(2-aminopropan-2-yl)benzamide [4].

  • Complete Hydrolysis: Extended exposure to heat and aqueous acid/base further hydrolyzes the amide bond, ultimately yielding the corresponding carboxylic acid, 3-(2-aminopropan-2-yl)benzoic acid [4][5].

DegradationPathway A 3-(2-Aminopropan-2-yl) benzonitrile (Parent) B 3-(2-Aminopropan-2-yl) benzamide (Intermediate) A->B H2O, H+ or OH- (Partial Hydrolysis) C 3-(2-Aminopropan-2-yl) benzoic acid (Final Degradant) B->C H2O, H+ or OH- (Complete Hydrolysis)

Figure 1: Acid/Base-catalyzed hydrolytic degradation pathway of the benzonitrile moiety.

Oxidative and Photolytic Stability

While the gem-dimethyl group protects the benzylic position, the primary amine can still undergo oxidation to form N-oxides or hydroxylamines under aggressive oxidative stress (e.g., exposure to 3-30% H₂O₂)[5]. The compound is generally thermally stable, and the nitrile group is relatively photostable, though prolonged UV exposure in solution may induce minor radical-mediated aromatic substitutions[5].

Self-Validating Experimental Protocols

To empirically validate the solubility and stability of this compound, the following standardized workflows are recommended. These protocols are designed with self-validating steps to ensure data integrity.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Rationale: This method ensures equilibrium is reached, providing true thermodynamic solubility rather than transient kinetic solubility.

  • Preparation: Add an excess amount of solid 3-(2-Aminopropan-2-yl)benzonitrile (e.g., 50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a tightly controlled temperature (25.0 ± 0.1 °C) for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to separate the undissolved solid.

  • Self-Validation Check: Visually verify that solid API remains at the bottom of the vial post-equilibration. If no solid remains, the solution is not saturated; add more API and repeat step 2.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV.

Workflow Step1 1. Sample Preparation (Excess API + Solvent) Step2 2. Equilibration (Shake at 25°C for 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation / Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Step5 5. Data Processing (Calculate Solubility) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic solubility profiling.

Protocol B: Stability-Indicating Forced Degradation (Hydrolysis)

Rationale: Accelerates degradation to identify the primary degradants (amide and carboxylic acid) and validate the resolving power of the analytical method.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a compatible co-solvent (e.g., 50:50 Water:Acetonitrile).

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 60 °C for 24 hours[5].

  • Basic Stress: Transfer 1 mL of stock to a separate vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at room temperature for 24 hours[5].

  • Neutralization (Critical Step): Post-incubation, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl to prevent damage to the HPLC column and halt further degradation[5].

  • Analysis: Inject the neutralized samples into the HPLC. Monitor for the mass balance: the disappearance of the parent peak should proportionally match the emergence of the benzamide and benzoic acid derivative peaks.

References

  • An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions Source: Zeitschrift für Naturforschung URL
  • Hydrolysis of benzonitrile by dilute HCl yields Source: Vaia URL
  • Cumylamine - ChemBK Source: ChemBK URL
  • SAFETY DATA SHEET - Fisher Scientific (alpha,alpha-Dimethylbenzylamine)

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-(2-Aminopropan-2-YL)benzonitrile in the Synthesis of Novel Bioactive Compounds

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3-(2-Aminopropan-2-yl)benzonitrile has emerged as a particularly valuable scaffold, offering a unique combination of structural features that are highly sought after in the development of targeted therapies, most notably in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.

The core structure of 3-(2-aminopropan-2-yl)benzonitrile presents two key functional groups ripe for chemical modification: a primary amine and a nitrile group. The strategic placement of the aminopropan-2-yl moiety at the meta position of the benzonitrile ring provides a three-dimensional architecture that can be exploited to achieve specific interactions with biological targets. Furthermore, the gem-dimethyl group adjacent to the amine introduces a conformational rigidity that can enhance binding affinity and improve metabolic stability by shielding the amine from enzymatic degradation.

This guide will delve into the practical applications of 3-(2-aminopropan-2-yl)benzonitrile, focusing on its role in the synthesis of complex heterocyclic systems, a common motif in many approved drugs. We will provide detailed, step-by-step protocols for key transformations, offering insights into the causality behind experimental choices and ensuring that each protocol is a self-validating system for researchers in the field.

Key Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block, as well as its safety profile, is essential before its inclusion in any synthetic workflow.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
CAS Number 1196151-80-0[1]
Appearance Not specified, typically a solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethaneGeneral chemical knowledge
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[2]

Safety Precautions: 3-(2-Aminopropan-2-yl)benzonitrile and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety and handling information.

Application in Heterocyclic Synthesis: Construction of Imidazole Scaffolds

The primary amine of 3-(2-aminopropan-2-yl)benzonitrile serves as a versatile nucleophile for the construction of various heterocyclic ring systems. One prominent application is in the synthesis of substituted imidazoles, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4]

Protocol 1: Synthesis of a Substituted Imidazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-substituted imidazole derivative, a key intermediate for further functionalization. The reaction proceeds via a multicomponent reaction, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-(2-Aminopropan-2-yl)benzonitrile R One-pot, Three-component Reaction (Ethanol, 70°C) A->R B Substituted Aldehyde B->R C Benzyl C->R D Ammonium Acetate D->R E 2-((3-Cyanophenyl)propan-2-yl)-4,5-diphenyl-1H-imidazole R->E

Figure 1: General workflow for the one-pot synthesis of a substituted imidazole.

Materials:

  • 3-(2-Aminopropan-2-yl)benzonitrile

  • Substituted Benzaldehyde (e.g., Benzaldehyde)

  • Benzil

  • Ammonium Acetate

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and 3-(2-aminopropan-2-yl)benzonitrile (1 mmol).[5]

  • Add ethanol (5 mL) to the flask.

  • Stir the reaction mixture at 70°C.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from hot ethanol to yield the desired 2-substituted imidazole derivative.[5]

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as a source of ammonia in situ, which is a key component in the formation of the imidazole ring.

  • Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the reaction. It is also a relatively environmentally friendly solvent.

  • Heating to 70°C: Provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate.

Application in the Synthesis of Kinase Inhibitors

The 3-(2-aminopropan-2-yl)benzonitrile scaffold is particularly prevalent in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The unique structural features of this building block allow for the synthesis of potent and selective kinase inhibitors. For instance, it has been incorporated into inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in certain cancers.[7]

Protocol 2: Synthesis of an N-Acylated Derivative as a Kinase Inhibitor Precursor

This protocol describes the acylation of the primary amine of 3-(2-aminopropan-2-yl)benzonitrile, a common first step in the elaboration of this building block into a more complex kinase inhibitor.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-(2-Aminopropan-2-yl)benzonitrile R Acylation Reaction (Dioxane, 0-5°C) A->R B Acyl Chloride (e.g., Chloroacetyl chloride) B->R C Base (e.g., Triethylamine) C->R D N-(2-(3-Cyanophenyl)propan-2-yl)-2-chloroacetamide R->D

Figure 2: Workflow for the acylation of 3-(2-aminopropan-2-yl)benzonitrile.

Materials:

  • 3-(2-Aminopropan-2-yl)benzonitrile

  • Chloroacetyl chloride

  • Triethylamine

  • Dioxane (anhydrous)

Procedure:

  • Dissolve 3-(2-aminopropan-2-yl)benzonitrile (1 equivalent) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5°C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, the precipitated triethylamine hydrochloride can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-acylated derivative.

Causality of Experimental Choices:

  • Anhydrous Dioxane: Used as a solvent because it is aprotic and will not react with the highly reactive acyl chloride.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid that is generated during the reaction, driving the reaction to completion.

  • Low Temperature (0-5°C): The acylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of side products.

The Rationale for Employing 3-(2-Aminopropan-2-YL)benzonitrile in Drug Design

The deliberate incorporation of the 3-(2-aminopropan-2-yl)benzonitrile moiety into drug candidates is driven by several key principles of medicinal chemistry:

  • Introduction of a Vector for Further Functionalization: The primary amine provides a reactive handle for introducing a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series.

  • Conformational Constraint: The gem-dimethyl group on the alpha-carbon of the amino group restricts the rotation of the C-N bond. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity.

  • Improved Metabolic Stability: The steric hindrance provided by the gem-dimethyl groups can protect the adjacent amine from metabolic enzymes such as monoamine oxidases (MAOs), potentially leading to a longer in vivo half-life of the drug.

  • Modulation of Physicochemical Properties: The benzonitrile group can participate in hydrogen bonding and other non-covalent interactions with the target protein. The nitrile group is also a bioisostere for other functional groups and can be used to fine-tune the electronic properties and polarity of the molecule.

Conclusion

3-(2-Aminopropan-2-yl)benzonitrile is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive primary amine, a modifiable nitrile group, and a conformationally constraining gem-dimethyl moiety makes it an attractive starting material for the construction of complex molecular architectures, particularly in the field of kinase inhibitor design. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their drug discovery and development endeavors.

References

  • Appchem. 3-(2-aminopropan-2-yl)benzonitrile.

  • European Chemicals Agency. 3-(2-aminopropan-2-yl)benzonitrile hydrochloride.

  • Li, J., et al. (2022). 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150.
  • Pandey, A., et al. (2009). Synthesis and Biological Activity of Imidazole Derivatives. International Journal of ChemTech Research, 1(4), 1084-1091.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.
  • Deng, W., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(6), 1495-1515.
  • Kumar, M., et al. (2021). novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3), 1699-1710.
  • Patel, H., et al. (2014). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Journal of Chemistry, 2014, 1-6.

Sources

Application

High-throughput screening assays involving 3-(2-Aminopropan-2-YL)benzonitrile

Application Note: High-Throughput Screening of Reversible Covalent Cysteine Protease Inhibitors Utilizing 3-(2-Aminopropan-2-YL)benzonitrile Introduction and Mechanistic Rationale Cysteine proteases—ranging from human ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Reversible Covalent Cysteine Protease Inhibitors Utilizing 3-(2-Aminopropan-2-YL)benzonitrile

Introduction and Mechanistic Rationale

Cysteine proteases—ranging from human cathepsins to viral proteases like SARS-CoV-2 Mpro and parasitic enzymes like cruzain—are highly validated therapeutic targets. While irreversible covalent inhibitors have historically dominated this space, they carry inherent risks of idiosyncratic toxicity and immune-mediated off-target effects. Consequently, the paradigm has shifted toward reversible covalent inhibitors .

Nitriles have emerged as an exceptionally attractive warhead for this purpose [1]. Compared to highly reactive aldehydes or Michael acceptors, the nitrile group is a "mild" electrophile. It undergoes a reversible, Pinner-like reaction with the catalytic cysteine thiolate to form a stable thioimidate adduct [2].

In this application note, we detail the high-throughput screening (HTS) and validation protocols for libraries derived from 3-(2-Aminopropan-2-YL)benzonitrile (CAS 1909337-24-1). This specific molecule is a highly privileged bifunctional fragment:

  • The Benzonitrile Core: Acts as the reversible covalent warhead targeting the catalytic cysteine.

  • The 2-Aminopropan-2-YL (gem-dimethyl amine) Group: Positioned at the meta position, this sterically hindered primary amine serves as an ideal vector for combinatorial library expansion (e.g., via amide coupling). The gem-dimethyl steric bulk restricts the conformational flexibility of the resulting amides, significantly reducing the entropic penalty upon binding to the protease S-pockets.

HTS_Workflow A Library Generation (Amide Coupling of Fragment) B Primary HTS (FRET Enzymatic Assay) A->B C Hit Validation (SPR Kinetics) B->C D Lead Optimization (S-Pocket Targeting) C->D

Fig 1. High-throughput screening workflow for nitrile-based reversible covalent inhibitors.

Primary HTS: FRET-Based Enzymatic Assay

To screen the 3-(2-Aminopropan-2-YL)benzonitrile-derived library, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. This protocol is designed as a self-validating system , incorporating rigorous controls and statistical parameters (Z'-factor) to ensure trustworthiness.

Causality in Assay Design:
  • Pre-incubation Requirement: Reversible covalent inhibition is a two-step kinetic process ( E+I⇌E⋅I⇌E−I ). A 30-minute pre-incubation is mandatory to allow the slow-binding thioimidate formation to reach equilibrium. Omitting this step will result in false negatives and underestimated potencies.

  • Reducing Agents (DTT): Cysteine proteases are highly susceptible to oxidative inactivation. Dithiothreitol (DTT) is included to maintain the catalytic cysteine in its reactive, nucleophilic thiolate state (Cys-S⁻).

  • Detergent Addition: Triton X-100 (0.01%) is utilized to prevent the formation of colloidal aggregates by library compounds, a primary driver of false positives in HTS.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% (v/v) Triton X-100. Note: Add DTT fresh on the day of the assay.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 3-(2-Aminopropan-2-YL)benzonitrile library compounds (in 100% DMSO) into a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of the target cysteine protease (e.g., 10 nM final concentration) diluted in assay buffer to the wells.

  • Pre-Incubation: Seal the plate and incubate at 25°C for 30 minutes to allow the covalent thioimidate adduct to form.

  • Substrate Initiation: Add 10 µL of the specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration equal to its Km​ value.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Monitor fluorescence (e.g., λex​ = 340 nm, λem​ = 490 nm) continuously for 20 minutes.

  • System Validation: Calculate the Z'-factor using DMSO-only wells as the negative control (0% inhibition) and a known covalent inhibitor (e.g., Nirmatrelvir at 10 µM) as the positive control (100% inhibition). A Z'-factor > 0.6 validates the run.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Hits identified in the FRET assay must be validated to confirm direct binding and to characterize the reversibility of the covalent bond. SPR is uniquely suited for this, as it resolves the kinetic rate constants ( kon​ , koff​ ) and residence time ( τ ).

Causality in Assay Design:
  • Kinetic Signatures: A purely non-covalent fragment typically exhibits "fast-on/fast-off" kinetics. In contrast, the nitrile warhead of 3-(2-Aminopropan-2-YL)benzonitrile will display a characteristic "slow-off" phase due to the energy barrier required to break the covalent thioimidate bond.

  • Reference Channel Subtraction: Because fragments are screened at high concentrations (up to 500 µM), bulk refractive index changes from DMSO mismatch are severe. A rigorous DMSO calibration curve and a blank reference channel are critical self-validating steps to isolate true binding responses.

Kinetic_Mechanism E Free Enzyme (Cys-S⁻) EI Non-Covalent Complex [E···I] E->EI k_on I Nitrile Fragment (Warhead) I->EI EI->E k_off EI_cov Thioimidate Adduct (E-I) EI->EI_cov k_inact EI_cov->EI k_react

Fig 2. Two-step kinetic mechanism of reversible covalent thioimidate adduct formation.

Step-by-Step Protocol:
  • Immobilization: Immobilize the target cysteine protease onto a CM5 sensor chip via standard amine coupling (target level: 3000-5000 RU to account for the low molecular weight of the fragments). Leave Flow Cell 1 unmodified as a reference.

  • Solvent Correction: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer (PBS, 0.05% Tween-20, 1 mM TCEP). Inject prior to compound analysis.

  • Analyte Injection: Inject the 3-(2-Aminopropan-2-YL)benzonitrile derivatives in a multi-cycle kinetic format (concentrations ranging from 0.5 µM to 200 µM). Use a contact time of 60 seconds and a dissociation time of 300 seconds.

  • Regeneration: Because the covalent bond is reversible, the complex will naturally dissociate. If baseline is not reached, a short pulse of high-salt buffer (1M NaCl) can accelerate dissociation without denaturing the enzyme.

  • Data Fitting: Fit the double-referenced sensorgrams to a two-state reaction model (accounting for E+I⇌E⋅I⇌E−I ) to extract the overall thermodynamic affinity ( KD​ ) and residence time.

Quantitative Data Presentation

The table below illustrates a representative data trajectory, demonstrating how the core 3-(2-Aminopropan-2-YL)benzonitrile fragment can be optimized through HTS and rational design. Notice how functionalizing the gem-dimethyl amine dramatically increases residence time.

Compound IDStructural Modification (Amide Coupling)FRET IC₅₀ (µM)SPR K_D (µM)Residence Time (s)
Core Fragment 3-(2-Aminopropan-2-YL)benzonitrile145.0180.0< 2
Lead A Coupling with P2-Leucine mimic3.24.155
Lead B Coupling with P2/P3 extended mimic0.080.05410

Table 1. Kinetic and thermodynamic profiling of 3-(2-Aminopropan-2-YL)benzonitrile derivatives.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. [Link]

Method

Application Notes and Protocols for the Derivatization of 3-(2-Aminopropan-2-yl)benzonitrile

Introduction: The Strategic Importance of 3-(2-Aminopropan-2-yl)benzonitrile in Medicinal Chemistry 3-(2-Aminopropan-2-yl)benzonitrile is a versatile bifunctional molecule that has garnered significant interest in the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-(2-Aminopropan-2-yl)benzonitrile in Medicinal Chemistry

3-(2-Aminopropan-2-yl)benzonitrile is a versatile bifunctional molecule that has garnered significant interest in the field of drug discovery and development. Its structure, featuring a sterically hindered primary amine and a metabolically stable benzonitrile moiety, presents a unique scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. The benzonitrile group, a known pharmacophore and bioisostere for various functional groups, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in key binding interactions with biological targets.[1][2] The gem-dimethyl group adjacent to the amine introduces conformational rigidity and can enhance binding affinity and metabolic stability, a strategy frequently employed in medicinal chemistry to optimize drug candidates.[3][4]

The primary amino group, while sterically encumbered, serves as a crucial handle for chemical modification, allowing for the introduction of a wide range of functionalities through derivatization. This enables the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed, step-by-step exploration of key derivatization strategies for 3-(2-Aminopropan-2-yl)benzonitrile, including N-acylation, N-alkylation, and N-sulfonylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible outcomes.

Substrate Analysis: Physicochemical Properties of 3-(2-Aminopropan-2-yl)benzonitrile

A thorough understanding of the starting material's properties is paramount for successful derivatization.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂[5]
Molecular Weight 160.22 g/mol [5]
Appearance (Typically a solid or oil)
CAS Number 1196151-80-0[5]
Reactivity The primary amine is nucleophilic but sterically hindered by the adjacent gem-dimethyl groups. The benzonitrile group is relatively inert under standard derivatization conditions but can influence the electronic properties of the aromatic ring.

The steric hindrance posed by the gem-dimethyl groups is the most critical factor to consider when designing derivatization protocols. Standard conditions may lead to low yields or require elevated temperatures and prolonged reaction times. Therefore, the selection of appropriate reagents and catalysts is crucial for efficient transformation.

Derivatization Strategies and Protocols

This section details three common and effective methods for derivatizing the primary amino group of 3-(2-Aminopropan-2-yl)benzonitrile.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation in medicinal chemistry for introducing a diverse range of substituents and for creating amide bonds, which are prevalent in biologically active molecules.[6][7] The steric hindrance of 3-(2-aminopropan-2-yl)benzonitrile necessitates robust coupling conditions.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive and are often suitable for hindered amines. In this protocol, we utilize an acyl chloride.

  • Base: A non-nucleophilic hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl byproduct without competing in the acylation reaction.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction between the acyl chloride and the amine, and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-(2-aminopropan-2-yl)benzonitrile and base in anhydrous DCM addition Add acyl chloride solution dropwise at 0 °C start->addition acyl_chloride Prepare solution of acyl chloride in anhydrous DCM acyl_chloride->addition stir Stir at room temperature addition->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Final N-acylated product purify->end

Caption: Workflow for the N-acylation of 3-(2-aminopropan-2-yl)benzonitrile.

Detailed Protocol for N-Acylation:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-aminopropan-2-yl)benzonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated derivative.

N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives

N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium salts.[8][9] For a sterically hindered amine like 3-(2-aminopropan-2-yl)benzonitrile, mono-alkylation can often be favored. Reductive amination offers a controlled method for mono-alkylation.

Causality Behind Experimental Choices:

  • Reaction Type: Reductive amination is chosen to control the degree of alkylation and avoid the formation of multiple products.[10]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is effective for the reduction of imines in the presence of aldehydes or ketones. It is also more tolerant of acidic conditions that can favor imine formation.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for reductive amination reactions.

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine amine, aldehyde/ketone, and acetic acid in DCE addition Add sodium triacetoxyborohydride start->addition stir Stir at room temperature addition->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with saturated NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Final N-alkylated product purify->end N_Sulfonylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve amine and base/catalyst in anhydrous solvent addition Add sulfonyl chloride start->addition stir Stir at room temperature or heat addition->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Final N-sulfonylated product purify->end

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Application

Application Notes &amp; Protocols: A Comprehensive Preclinical Workflow for Evaluating the Efficacy of 3-(2-Aminopropan-2-YL)benzonitrile

Abstract: This document provides a detailed experimental framework for the comprehensive evaluation of 3-(2-Aminopropan-2-YL)benzonitrile, a novel compound with structural motifs suggesting potential activity within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed experimental framework for the comprehensive evaluation of 3-(2-Aminopropan-2-YL)benzonitrile, a novel compound with structural motifs suggesting potential activity within the central nervous system (CNS). Due to the absence of extensive public data on this specific molecule, we have designed a hypothesis-driven workflow. Based on its aminopropane core, analogous to known monoaminergic agents, we hypothesize that its primary mechanism of action may involve the modulation of monoamine transporters or metabolic enzymes. This guide offers researchers, scientists, and drug development professionals a multi-tiered strategy, from initial in vitro target engagement to in vivo behavioral efficacy, to thoroughly characterize the pharmacological profile and therapeutic potential of this compound, particularly as a candidate antidepressant.

Introduction: Rationale and Hypothesized Mechanism of Action

The chemical entity 3-(2-Aminopropan-2-YL)benzonitrile features a core structure, 2-amino-2-methylpropane, which is a key pharmacophore in numerous CNS-active compounds that modulate monoaminergic systems. The monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are critical regulators of mood, cognition, and behavior. Their synaptic concentrations are tightly controlled by presynaptic reuptake transporters (SERT, NET, and DAT, respectively) and by the metabolic enzyme monoamine oxidase (MAO).[1]

Given these structural alerts, we propose two primary hypotheses for the mechanism of action of 3-(2-Aminopropan-2-YL)benzonitrile:

  • Monoamine Reuptake Inhibition: The compound may bind to and inhibit the function of SERT, NET, and/or DAT, thereby increasing the synaptic availability of these neurotransmitters. This is a well-established mechanism for many classes of antidepressant medications.[2]

  • Monoamine Oxidase (MAO) Inhibition: The compound could act as an inhibitor of MAO-A or MAO-B, the enzymes responsible for degrading monoamine neurotransmitters.[3] Inhibition of MAO leads to increased levels of monoamines, an effect also leveraged for antidepressant therapy.

The following experimental plan is designed to systematically test these hypotheses, beginning with precise molecular target identification and culminating in the assessment of behavioral outcomes in validated animal models of depression.

Visualizing the Hypothesized Synaptic Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Vesicle NT 5-HT / NE / DA Vesicle->NT Release Transporter SERT / NET / DAT Transporter->MAO Metabolism NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Signal Test_Compound 3-(2-Aminopropan-2-YL)benzonitrile Test_Compound->MAO Hypothesis 2: Inhibition Test_Compound->Transporter Hypothesis 1: Inhibition

Caption: Hypothesized mechanisms of 3-(2-Aminopropan-2-YL)benzonitrile at a monoaminergic synapse.

Part 1: In Vitro Target Profiling and Selectivity

The foundational step is to determine if, and how, the compound interacts with its primary hypothesized molecular targets. This phase quantifies binding affinity and functional potency.

Radioligand Binding Assays: Quantifying Target Affinity

Causality: Before assessing function, it is critical to confirm direct physical interaction (binding) between the compound and the target proteins. Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor or transporter.[4][5] A high affinity suggests that the compound can bind the target at physiologically relevant concentrations.

Protocol Summary:

  • Target Preparation: Use cell membranes from HEK293 cells stably expressing human recombinant SERT, NET, or DAT.[6]

  • Assay Principle: Measure the displacement of a known high-affinity radioligand by increasing concentrations of 3-(2-Aminopropan-2-YL)benzonitrile.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]

Target TransporterRadioligandNon-Specific Binding Definer
SERT (Serotonin)[³H]-CitalopramFluoxetine (10 µM)
NET (Norepinephrine)[³H]-NisoxetineDesipramine (10 µM)
DAT (Dopamine)[³H]-WIN 35,428Cocaine (30 µM)
Table 1: Reagents for Monoamine Transporter Radioligand Binding Assays.
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency

Causality: Demonstrating binding is insufficient; we must confirm that this binding leads to a functional consequence—namely, the inhibition of the transporter's ability to clear neurotransmitters from the extracellular space.[8] This assay directly measures the compound's potency (IC₅₀) as a functional inhibitor. Modern fluorescence-based kits offer a high-throughput, non-radioactive alternative to traditional radiolabeled substrate uptake assays.[9][10][11]

This protocol is adapted from commercially available systems (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[10]

1. Cell Plating: a. Seed HEK293 cells stably expressing either hSERT, hNET, or hDAT into black-walled, clear-bottom 96-well or 384-well microplates coated with poly-D-lysine. b. Recommended seeding densities are 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[10] c. Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

2. Compound Preparation and Incubation: a. Prepare a serial dilution of 3-(2-Aminopropan-2-YL)benzonitrile in assay buffer (e.g., Krebs-HEPES buffer). Concentrations should span a wide range (e.g., 1 pM to 100 µM) to ensure a full dose-response curve. b. Include a vehicle control (buffer only) for 100% activity and a positive control inhibitor (e.g., fluoxetine for SERT) for 0% activity. c. On the day of the assay, gently wash the cell monolayer with assay buffer. d. Add the diluted compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

3. Uptake Measurement: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions. This substrate is a dye that mimics monoamine neurotransmitters.[10] b. Add the fluorescent substrate to all wells simultaneously using a multichannel pipette or automated liquid handler. c. Immediately place the plate into a bottom-reading fluorescence microplate reader capable of kinetic reads (e.g., equipped with injectors). d. Monitor the increase in intracellular fluorescence in real-time (e.g., one reading every 20 seconds for 10-20 minutes) at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the rate of transporter activity.

4. Data Analysis: a. For each well, calculate the rate of uptake (slope of the linear portion of the kinetic curve). b. Normalize the data: set the average rate of the vehicle control as 100% and the positive control inhibitor as 0%. c. Plot the normalized uptake rate against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay

Causality: To investigate the second hypothesis, a direct enzymatic assay is required to determine if the compound inhibits MAO-A or MAO-B.[12] This is crucial for building a complete pharmacological profile and understanding potential drug-drug interactions.

Protocol Summary:

  • Enzymes: Use recombinant human MAO-A and MAO-B.

  • Assay Principle: A colorimetric or fluorometric assay measures the activity of MAO by detecting one of its byproducts, hydrogen peroxide (H₂O₂).[12] The MAO enzyme reacts with a substrate (e.g., tyramine), and the resulting H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.

  • Controls: Include known selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) as positive controls.[12][13]

  • Data Analysis: Determine the IC₅₀ values for MAO-A and MAO-B inhibition by plotting the percentage of enzyme inhibition against the log concentration of the test compound.

ParameterExpected OutcomeInterpretation
Binding Affinity (Ki) Low nM to µM values for SERT, NET, and/or DATIndicates direct binding to monoamine transporters. The ratio of Ki values determines selectivity.
Uptake Inhibition (IC₅₀) Low nM to µM values for SERT, NET, and/or DATConfirms functional inhibition of transporters. Potency should correlate with binding affinity.
MAO Inhibition (IC₅₀) Low nM to µM values for MAO-A and/or MAO-BIndicates inhibition of monoamine metabolism. High potency would suggest a different primary mechanism.
Table 2: Summary of Quantitative Data from In Vitro Assays.

Part 2: In Vivo Preclinical Efficacy Assessment

Following in vitro characterization, the compound's potential therapeutic effects must be evaluated in living organisms using validated animal models of depression. This phase assesses the compound's ability to reverse depression-like behaviors.

Prerequisite: Before initiating efficacy studies, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are essential to establish the appropriate dose range, route of administration, and dosing schedule that result in adequate brain exposure without significant toxicity.[14]

Acute Behavioral Models: Forced Swim Test (FST)

Causality: The FST is a widely used behavioral despair model for the rapid screening of potential antidepressant drugs.[15] The test is based on the observation that when rodents are placed in an inescapable situation (a container of water), they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Acute administration of clinically effective antidepressants reduces this immobility time, suggesting the test has high predictive validity.[1][16]

1. Animals and Housing: a. Use male C57BL/6 or BALB/c mice (20-25 g). Group-house animals upon arrival and allow them to acclimate for at least one week before testing. b. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus: a. A transparent glass or plastic cylinder (20 cm height, 10 cm diameter). b. Fill the cylinder with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws, nor can it escape.

3. Experimental Procedure: a. Randomly assign mice to treatment groups: Vehicle, Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p.), and 3-(2-Aminopropan-2-YL)benzonitrile (at least 3 doses determined from PK/MTD studies). b. Administer the compounds via the determined route (e.g., intraperitoneal, i.p., or oral gavage, p.o.). The pre-treatment time should be based on PK data (e.g., 30-60 minutes before the test).[16] c. Place each mouse individually into the swim cylinder for a 6-minute session. d. The session is typically video-recorded for later analysis. The first 2 minutes are considered an initial habituation period and are often excluded from the analysis. e. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

4. Data Analysis: a. Calculate the total duration of immobility for each animal in the 4-minute test period. b. Compare the mean immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). c. A significant decrease in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.

Chronic Stress Models: Validating Efficacy and Mechanism

Causality: While the FST is useful for screening, chronic stress models, such as the Chronic Unpredictable Mild Stress (CUMS) model, offer superior face and construct validity for human depression, which is often precipitated by chronic stress.[1][2] The CUMS model induces a state of anhedonia (a core symptom of depression) and other behavioral and neurobiological changes that are reversed by chronic, but not acute, antidepressant treatment.[1]

Protocol Summary:

  • Stress Induction: For 4-6 weeks, subject rats to a daily, variable regimen of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress).

  • Treatment: In the final 2-3 weeks of the stress regimen, administer the test compound, a positive control (e.g., fluoxetine), or vehicle daily.

  • Behavioral Endpoints:

    • Sucrose Preference Test: Measure anhedonia by assessing the consumption of a sweetened solution versus plain water. CUMS typically reduces sucrose preference, and effective antidepressants can reverse this deficit.

    • Open Field Test: Assess general locomotor activity. This is a critical control to ensure that effects seen in other tests (like the FST) are not due to hyperactivity or sedation.[1]

  • Biochemical Endpoints: After the behavioral tests, collect brain tissue (e.g., hippocampus, prefrontal cortex) to measure levels of monoamines and their metabolites (via HPLC) and key proteins like Brain-Derived Neurotrophic Factor (BDNF), which are often dysregulated in depression.[1]

Overall Experimental Workflow

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Screening & Efficacy cluster_2 Phase 3: Analysis & Interpretation A Radioligand Binding (SERT, NET, DAT) Determine Ki G Define Pharmacological Profile (Potency, Selectivity, MoA) A->G B Uptake Inhibition (SERT, NET, DAT) Determine IC50 B->G C MAO Enzyme Assay (MAO-A, MAO-B) Determine IC50 C->G D Pharmacokinetics (PK) & Max Tolerated Dose (MTD) E Forced Swim Test (FST) Acute Behavioral Screen D->E F Chronic Unpredictable Mild Stress (CUMS) Model E->F H Confirm Antidepressant-like Efficacy F->H G->D Go/No-Go Decision

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Method

Application Note: Scale-Up Synthesis and Purification of 3-(2-Aminopropan-2-yl)benzonitrile

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Overview The compound 3-(2-aminoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

The compound 3-(2-aminopropan-2-yl)benzonitrile (CAS: 1196151-80-0 for the free base; 1909337-24-1 for the hydrochloride salt[1][2]) is a sterically hindered, tertiary amine-containing building block. It serves as a critical synthetic intermediate in the development of novel pharmaceutical agents, most notably in the synthesis of arginine-vasopressin 1B (V1b) receptor antagonists used for stress-related disorders[3].

Synthesizing α,α -dimethylbenzylamines presents a unique process chemistry challenge. Standard reductive amination protocols, which are highly effective for converting aldehydes and less hindered ketones into primary or secondary amines[4], fail when attempting to construct tertiary α -carbon amines due to the inability to form a stable imine intermediate. Furthermore, direct amination of tertiary alcohols requires harsh conditions that are incompatible with sensitive functional groups like the aryl nitrile.

To achieve a scalable, high-yielding process, this protocol utilizes a modified Ritter reaction sequence . By reacting a tertiary alcohol intermediate with chloroacetonitrile, we form a chloroacetamide that can be deprotected under exceptionally mild conditions using thiourea, thereby preserving the integrity of the base- and acid-sensitive benzonitrile moiety.

Process Workflow Visualization

SynthesisRoute SM 3-Acetylbenzonitrile (Starting Material) Int1 3-(2-Hydroxypropan-2-yl) benzonitrile SM->Int1 MeMgCl, THF -10°C to 0°C Int2 Chloroacetamide Intermediate Int1->Int2 ClCH2CN, H2SO4 AcOH, 10°C to RT Product 3-(2-Aminopropan-2-yl) benzonitrile HCl Int2->Product 1. Thiourea, EtOH, 80°C 2. HCl / IPA Crystallization

Three-step scalable synthesis of 3-(2-aminopropan-2-yl)benzonitrile via Ritter reaction.

Mechanistic Insights and Experimental Protocols

Step 1: Grignard Addition (Synthesis of 3-(2-Hydroxypropan-2-yl)benzonitrile)

Mechanistic Rationale: The synthesis begins with the nucleophilic addition of methylmagnesium chloride to 3-acetylbenzonitrile. The primary risk in this step is the competitive addition of the Grignard reagent to the nitrile group. However, the electrophilicity of the ketone carbonyl is significantly higher than that of the nitrile. By strictly controlling the temperature between -10 °C and 0 °C, chemoselectivity is maximized, suppressing the formation of unwanted imine/ketone byproducts.

Protocol:

  • Charge a dry, nitrogen-purged reactor with 3-acetylbenzonitrile (1.0 equiv, 100 g, 0.689 mol) and anhydrous THF (1.0 L).

  • Cool the solution to -10 °C using a dry ice/acetone bath or chiller jacket.

  • Add Methylmagnesium chloride (3.0 M in THF, 1.15 equiv, 264 mL) dropwise over 2 hours. Crucial: Maintain internal temperature below 0 °C to prevent nitrile addition.

  • Stir the reaction at 0 °C for 1 hour. Monitor completion via HPLC.

  • Quench the reaction by slow addition of saturated aqueous NH4​Cl (500 mL), maintaining the temperature below 10 °C.

  • Extract the aqueous layer with Ethyl Acetate (2 x 400 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the tertiary alcohol intermediate as a pale yellow oil (approx. 108 g, 97% crude yield).

Step 2: Modified Ritter Reaction (Synthesis of Chloroacetamide Intermediate)

Mechanistic Rationale: The tertiary alcohol is treated with strong acid ( H2​SO4​ ) to generate a stable tertiary benzylic carbocation. Chloroacetonitrile acts as the nucleophile, trapping the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to the chloroacetamide. Chloroacetonitrile is chosen over standard acetonitrile because the resulting α -chloroamide can be cleaved under highly specific, mild conditions (via thiourea) in the next step, avoiding the harsh refluxing strong acids/bases normally required to hydrolyze standard acetamides, which would destroy the aryl nitrile.

Protocol:

  • Dissolve the crude 3-(2-hydroxypropan-2-yl)benzonitrile (100 g, 0.620 mol) in glacial acetic acid (300 mL).

  • Add chloroacetonitrile (1.5 equiv, 70.2 g, 0.930 mol) to the solution.

  • Cool the mixture to 10 °C.

  • Add concentrated Sulfuric Acid (98%, 2.0 equiv, 66 mL) dropwise over 1 hour. Safety Note: Highly exothermic. Control addition rate to keep internal temperature < 25 °C.

  • Allow the mixture to stir at room temperature for 16 hours.

  • Pour the reaction mixture onto crushed ice (1.5 kg) under vigorous stirring. The intermediate chloroacetamide will precipitate as a white solid.

  • Filter the solid, wash thoroughly with cold water (3 x 300 mL) to remove residual acid, and dry under vacuum at 45 °C.

Step 3: Thiourea Deprotection and Salt Formation

Mechanistic Rationale: Thiourea undergoes a nucleophilic substitution with the α -chloride of the chloroacetamide, forming an isothiouronium salt. Upon heating, this intermediate undergoes an intramolecular cyclization to form a pseudothiohydantoin derivative, smoothly expelling the desired primary amine. This specific cleavage protects the aryl nitrile from hydrolysis. The free base is then isolated and converted to the highly stable hydrochloride salt (CAS: 1909337-24-1)[5] for optimal storage and handling.

Protocol:

  • Suspend the chloroacetamide intermediate (100 g, 0.422 mol) and thiourea (1.2 equiv, 38.6 g, 0.507 mol) in a mixture of Ethanol (500 mL) and Acetic Acid (100 mL).

  • Heat the mixture to 80 °C (reflux) for 8 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Dilute the residue with water (400 mL) and adjust the pH to 10-11 using 2M NaOH (aq). Note: The byproduct pseudothiohydantoin remains largely in the aqueous phase or precipitates.

  • Extract the free base amine with Dichloromethane (3 x 300 mL). Wash the combined organics with water and brine, then dry over Na2​SO4​ .

  • Concentrate the organics to a volume of approx. 200 mL.

  • Add 2M HCl in Isopropanol (1.2 equiv) dropwise at 0 °C. The hydrochloride salt of 3-(2-aminopropan-2-yl)benzonitrile will precipitate.

  • Filter the white crystalline solid, wash with cold isopropanol (100 mL), and dry under vacuum at 50 °C.

Scale-Up Metrics and Quantitative Data

The table below summarizes the expected performance metrics for a 100-gram scale operation based on the optimized protocols.

Process ParameterStep 1 (Grignard)Step 2 (Ritter)Step 3 (Deprotection & Salt)
Target Intermediate Tertiary AlcoholChloroacetamideAmine HCl Salt
Molar Yield (%) 95 - 97%85 - 88%80 - 85%
Purity (HPLC AUC) > 95% (Crude)> 98% (Isolated solid)> 99.5% (Crystallized)
Critical Control Point Temp < 0 °CExotherm control (< 25 °C)pH adjustment (pH > 10)
Volume Efficiency 10 L / kg5.5 L / kg8 L / kg

Overall Process Yield: ~65-72% from 3-acetylbenzonitrile.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Engineering for 3-(2-Aminopropan-2-yl)benzonitrile

Welcome to the Technical Support Center for [1]. This portal is designed for researchers, scientists, and drug development professionals facing synthetic challenges with this specific bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1]. This portal is designed for researchers, scientists, and drug development professionals facing synthetic challenges with this specific bifunctional building block.

The molecule features an α,α -dimethylbenzylamine moiety and a meta-substituted nitrile group. The primary experimental hurdles arise from two competing factors:

  • Severe Steric Hindrance: The gem-dimethyl groups flanking the amine drastically increase the activation energy for nucleophilic attacks (the Thorpe-Ingold effect).

  • Chemoselectivity: The electrophilic nitrile group must be preserved during the harsh reaction conditions often required to force the hindered amine to react.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction with 3-(2-Aminopropan-2-yl)benzonitrile ReactionType Identify Reaction Type Start->ReactionType Acylation Acylation / Amidation ReactionType->Acylation Alkylation Alkylation ReactionType->Alkylation Reduction Reduction / Deprotection ReactionType->Reduction Issue1 Issue: Low Yield (<15%) Steric Hindrance Acylation->Issue1 Issue2 Issue: Sluggish Reaction or Over-alkylation Alkylation->Issue2 Issue3 Issue: Nitrile Hydrolysis or Over-Reduction Reduction->Issue3 Sol1 Solution: Use Acyl Chloride + Catalytic DMAP Issue1->Sol1 Sol2 Solution: Reductive Amination (NaBH3CN, 1% AcOH) Issue2->Sol2 Sol3 Solution: Avoid Strong Aqueous Bases/Acids or LiAlH4 Issue3->Sol3

Diagnostic workflow for 3-(2-Aminopropan-2-yl)benzonitrile reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my N-acylation yields consistently below 15% when using standard coupling reagents like EDC/HOBt? A1: The primary amine in 3-(2-aminopropan-2-yl)benzonitrile is attached to a tertiary α -carbon. These gem-dimethyl groups create a severe steric shield around the nitrogen's lone pair. Standard carbodiimide chemistry (e.g., EDC/HOBt) forms an O-acylisourea or OBt-ester intermediate that is simply too bulky to be efficiently attacked by this hindered amine, leading to [2]. Solution: Switch to [3]. DMAP forms a highly electrophilic, linear, and less sterically demanding acylpyridinium intermediate that facilitates the nucleophilic attack.

Q2: I am trying to alkylate the amine, but I am getting unreacted starting material or complex mixtures. What is the best approach? A2: Direct SN​2 alkylation using alkyl halides is highly disfavored due to the steric bulk of the α,α -dimethylbenzylamine moiety, which physically blocks the required backside attack trajectory. Forcing the reaction with heat often leads to elimination side-products or polyalkylation. Solution: Perform a reductive alkylation (reductive amination) using an aldehyde or ketone. Using [2] provides a controlled, chemoselective reduction of the imine intermediate without affecting the sensitive nitrile group.

Q3: During the deprotection of a Boc-group or during a harsh coupling step, I noticed the disappearance of the nitrile peak (~2220 cm⁻¹) in IR/NMR. What happened? A3: The meta-nitrile group is sensitive to hydrolysis under strong aqueous acidic or basic conditions, inadvertently converting into a primary amide or carboxylic acid. Solution: Ensure strictly anhydrous conditions during coupling and deprotection. If acidic deprotection is required, use anhydrous HCl in dioxane or neat Trifluoroacetic acid (TFA) rather than aqueous acids. When quenching reactions, minimize the exposure time to strong aqueous bases like NaOH; use saturated NaHCO3​ instead.

Quantitative Data: Reagent Efficacy & Chemoselectivity

Table 1: Coupling Reagent Efficacy for α,α -Dimethylbenzylamines

Reagent SystemElectrophile TypeTypical Yield (%)Notes / Causality
EDC / HOBt Carboxylic Acid< 15%Active ester is too sterically hindered for nucleophilic attack[2].
Acyl Chloride / TEA Acyl Chloride40 - 60%Prone to sluggish kinetics; competing hydrolysis if not strictly anhydrous.
Acyl Chloride / DMAP Acyl Chloride85 - 95%DMAP generates a highly reactive, linear acylpyridinium intermediate[3].
HATU / DIPEA Carboxylic Acid70 - 85%HOAt-derived active ester is highly reactive; requires excess equivalents.

Table 2: Chemoselective Conditions for 3-(2-Aminopropan-2-yl)benzonitrile

TransformationRecommended ReagentAvoidReason
Reductive Amination NaBH3​CN , 1% AcOH LiAlH4​ , NaBH4​ LiAlH4​ will reduce the nitrile to a primary amine; NaBH4​ can cause over-reduction.
N-Boc Deprotection 4M HCl in Dioxane (Anhydrous)Aqueous HCl / H2​SO4​ Aqueous acids will hydrolyze the -CN group to an amide/carboxylic acid.
Base Wash / Quench Sat. NaHCO3​ 1M NaOH (Prolonged)Strong aqueous bases promote nitrile hydrolysis.
Step-by-Step Methodologies
Protocol A: DMAP-Catalyzed N-Acylation (Self-Validating System)

Objective: High-yield amide bond formation overcoming steric hindrance without hydrolyzing the nitrile.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/Nitrogen), suspend 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Free-Basing (Validation Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Self-Validation: The cloudy suspension must become a clear solution as the hydrochloride salt is neutralized. If it remains cloudy, water may be present, or the salt has not fully dissolved.

  • Catalysis & Activation: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by the dropwise addition of the desired Acyl Chloride (1.2 eq) at 0 °C[3].

  • Reaction: Allow the mixture to warm to room temperature. Causality: The catalytic DMAP rapidly reacts with the acyl chloride to form an acylpyridinium ion, bypassing the steric barrier of the amine.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS after 2 hours. The highly polar amine spot (typically sticking to the baseline) should cleanly convert to a less polar, distinct amide spot.

  • Chemoselective Workup: Quench with saturated aqueous NaHCO3​ (avoid NaOH to protect the nitrile). Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive Alkylation

Objective: Mono-alkylation of the hindered amine while preserving the nitrile group.

  • Imine Formation: Dissolve the amine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous DMF. Add 1% (v/v) glacial acetic acid to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) in one portion[2]. Causality: NaBH3​CN is mild enough to selectively reduce the protonated iminium ion without reducing the unreacted aldehyde, ketone, or the sensitive benzonitrile group.

  • Validation & Workup: Stir for 18 hours. Confirm the disappearance of the imine intermediate via LC-MS. Quench carefully with water (in a well-ventilated fume hood, as trace HCN gas can evolve from excess reagent), extract with Ethyl Acetate, and wash extensively with a 5% LiCl aqueous solution to remove residual DMF.

References
  • "3-(2-aminopropan-2-yl)benzonitrile hydrochloride — Chemical Substance Information." NextSDS. URL:[Link][1]

  • Liley, M. J.; Johnson, T.; Gibson, S. E. "An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides." The Journal of Organic Chemistry, 2006, 71(4), 1322-1329. URL:[Link][2]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Aminopropan-2-YL)benzonitrile

Welcome to the Technical Support Center for the purification of 3-(2-Aminopropan-2-yl)benzonitrile . This bifunctional molecule presents unique purification challenges due to the presence of a basic, sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-(2-Aminopropan-2-yl)benzonitrile . This bifunctional molecule presents unique purification challenges due to the presence of a basic, sterically hindered amine (the α,α -dimethylbenzylamine moiety) and a polar, hydrolysis-sensitive nitrile group.

This guide provides field-proven troubleshooting strategies, causal explanations for experimental behaviors, and self-validating protocols designed for researchers and drug development professionals.

Troubleshooting & FAQs

Q1: Why does my product streak severely on silica gel, and how can I achieve sharp elution bands? A: The basic amine group of 3-(2-aminopropan-2-yl)benzonitrile acts as a strong hydrogen bond acceptor. When passed through standard silica gel, the amine interacts strongly with the acidic silanol groups (-SiOH) on the stationary phase, leading to severe peak tailing, streaking, and poor recovery [3]. Solution: You must "deactivate" the silica column. Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase. The TEA competitively binds to and neutralizes the acidic silanol sites, allowing your target amine to elute as a sharp, well-defined band. Note: Remove residual TEA post-column via high-vacuum rotary evaporation or a quick aqueous bicarbonate wash.

Q2: How can I selectively isolate the amine product from unreacted neutral starting materials without chromatography? A: You can exploit the basicity of the amine via an acid-base extraction [1]. Treating the crude mixture with dilute aqueous acid (e.g., 1M HCl) protonates the amine, converting it into a highly polar ammonium chloride salt. This salt partitions exclusively into the aqueous phase, while neutral organic impurities (such as unreacted ketones or non-aminated nitriles) remain in the organic phase [2]. Basifying the separated aqueous layer restores the lipophilic free base, which can then be extracted into a fresh organic solvent.

Q3: The isolated free base is an oily residue. How can I obtain a highly pure, handleable solid? A: The bulky α,α -dimethyl group disrupts crystal packing, often causing the free base to present as an oil or low-melting solid. To achieve high purity and a crystalline form, convert the free base into a hydrochloride (HCl) salt[3]. The ionic interactions of the salt significantly increase the lattice energy, promoting the formation of a highly crystalline solid that naturally excludes impurities during precipitation.

Q4: Can I use strong acids or bases at elevated temperatures to speed up the extraction process? A: No. While the amine is robust, the benzonitrile moiety (-CN) is sensitive to hydrolysis. Exposing the compound to strong aqueous acids or bases at elevated temperatures will hydrolyze the nitrile group into an amide (-CONH 2​ ) or a carboxylic acid (-COOH). All extractions and pH adjustments must be performed at ambient temperature (or over an ice bath if the neutralization is highly exothermic).

Quantitative Data Summary: Purification Strategies

The following table summarizes the causal parameters and expected outcomes for each purification strategy.

Purification StrategyTarget Impurities RemovedYield ImpactPurity PotentialPros & Cons
Acid-Base Extraction Neutral organics, non-basic byproductsHigh (>85%)90 - 95%Pro: Highly scalable, no specialized equipment.Con: Does not separate structurally similar basic impurities.
Silica Chromatography (TEA Modified) Structurally similar basic byproductsModerate (70-80%)95 - 98%Pro: Excellent resolution of closely related analogs.Con: High solvent consumption; requires TEA removal.
HCl Salt Crystallization Trace organics, isomers, colored impuritiesModerate (60-75%)>99%Pro: Yields a stable, easily handled solid; highest purity.Con: Requires optimization of solvent systems.

Experimental Workflows & Protocols

The following logic diagram outlines the decision-making process for purifying 3-(2-Aminopropan-2-yl)benzonitrile based on the desired final state and purity requirements.

PurificationWorkflow Start Crude 3-(2-Aminopropan-2-yl)benzonitrile (Free Base Mixture) AcidExt Add 1M HCl (aq) & DCM (Protonation) Start->AcidExt Phase1 Aqueous Phase (Product HCl Salt) AcidExt->Phase1 Extracts to Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard BaseExt Add 1M NaOH (aq) to pH 10 & DCM (Deprotonation) Phase1->BaseExt Phase2 Organic Phase (Purified Free Base) BaseExt->Phase2 Extracts to Aq2 Aqueous Phase (Waste Salts) BaseExt->Aq2 Discard Decision Target Form & Purity? Phase2->Decision Cryst HCl Salt Crystallization (Form solid in IPA/Et2O) Decision->Cryst Need Solid Salt (>99%) Chroma Silica Chromatography (Add 1% TEA modifier) Decision->Chroma Need Free Base (>98%) End1 High-Purity Solid Salt Cryst->End1 End2 High-Purity Free Base Chroma->End2

Decision matrix and workflow for the purification of 3-(2-Aminopropan-2-yl)benzonitrile.

Protocol A: Acid-Base Extraction (Self-Validating System)

Validation Check: The product must transition from organic-soluble to water-soluble and back. If the product remains in the organic layer during the acid wash, the pH is not low enough to protonate the sterically hindered amine.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Allow the phases to separate. The lower organic phase contains neutral impurities. The upper aqueous phase contains the protonated product.

  • Drain the organic phase. Wash the aqueous phase with one additional portion of DCM to ensure complete removal of neutral organics.

  • Cool the aqueous phase in an ice bath. Slowly add 1M NaOH (aq) dropwise until the pH reaches 10. Caution: Monitor temperature to prevent nitrile hydrolysis.

  • Extract the basified aqueous layer with two portions of fresh DCM. The deprotonated free base will partition into the DCM.

  • Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography with Amine Modifiers
  • Prepare a mobile phase consisting of Hexanes/Ethyl Acetate (e.g., 80:20) containing 1% Triethylamine (TEA) by volume.

  • Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes of the solvent to fully deactivate the silanol groups.

  • Load the free base product onto the column.

  • Elute using the modified mobile phase. Monitor fractions via TLC (visualized with UV and Ninhydrin stain for the primary amine).

  • Combine product-containing fractions and concentrate. To remove residual TEA, place the flask under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol C: Hydrochloride Salt Crystallization
  • Dissolve the purified free base in a minimum volume of dry Isopropanol (IPA) at room temperature.

  • Under vigorous stirring, slowly add 1.1 equivalents of a 2M solution of HCl in Diethyl Ether. A white precipitate should begin to form immediately as the lattice energy of the salt overcomes solvation.

  • Stir the suspension for 30 minutes at room temperature, then cool to 4°C for 2 hours to maximize precipitation.

  • Filter the solid under vacuum, wash with ice-cold Diethyl Ether, and dry under vacuum to yield 3-(2-aminopropan-2-yl)benzonitrile hydrochloride as a highly pure, white crystalline solid.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Acid–base extraction - Wikipedia. Wikimedia Foundation. Available at:[Link]

Troubleshooting

Identifying and minimizing by-products in 3-(2-Aminopropan-2-YL)benzonitrile synthesis

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic pitfalls of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic pitfalls of synthesizing 3-(2-aminopropan-2-yl)benzonitrile.

Synthesizing sterically hindered tertiary carbinamines while preserving sensitive functional groups (like a meta-cyano group) requires strict chemoselectivity. This center dissects the causality behind common by-products, provides self-validating protocols, and establishes a robust framework for high-yield synthesis.

Mechanistic Workflow & By-Product Divergence

The synthesis relies on a two-stage sequence: a chemoselective Grignard addition followed by a modified Ritter reaction. The diagram below maps the critical path and the divergence points where by-products typically form.

Workflow SM 3-Acetylbenzonitrile Step1 MeMgBr / CeCl3 (-20 °C) SM->Step1 Int1 3-(2-Hydroxypropan-2-yl) benzonitrile Step1->Int1 BP1 Imine / Ketone (Nitrile Attack) Step1->BP1 Step2 ClCH2CN / TFA (Ritter Reaction) Int1->Step2 Int2 Chloroacetamide Intermediate Step2->Int2 BP2 3-Isopropenylbenzonitrile (E1 Elimination) Step2->BP2 BP3 Benzamide Derivative (Nitrile Hydrolysis) Step2->BP3 Step3 Thiourea / EtOH (Mild Deprotection) Int2->Step3 Product 3-(2-Aminopropan-2-yl) benzonitrile Step3->Product

Fig 1: Chemoselective synthesis workflow and primary by-product divergence pathways.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I observing 3-isopropenylbenzonitrile (elimination product) instead of the desired Ritter amide? Mechanistic Causality: The Ritter reaction relies on the generation of a tertiary carbocation from 3-(2-hydroxypropan-2-yl)benzonitrile using a strong acid[1]. If the nucleophilic attack by the nitrile solvent is too slow—often due to low nitrile concentration or excessive reaction temperatures—the carbocation will undergo an E1 elimination to form the thermodynamic alkene product, 3-isopropenylbenzonitrile[2]. Solution: Ensure a high molar excess of the reacting nitrile to drive the SN​1 pathway. Keep the initial acid addition strictly at 0 °C to stabilize the carbocation before warming the mixture to drive the amide formation.

Q2: How do I prevent the Grignard reagent from attacking the cyano group of 3-acetylbenzonitrile? Mechanistic Causality: While ketones are generally more electrophilic than nitriles, the high reactivity and basicity of standard methylmagnesium bromide (MeMgBr) can lead to competitive nucleophilic attack on the benzonitrile group (forming an imine) or enolization of the alpha-protons. Solution: Convert the Grignard reagent to an organocerium intermediate (MeCeCl₂) by adding anhydrous CeCl₃. Organocerium reagents are highly oxophilic and nucleophilic but exhibit significantly reduced basicity, effectively suppressing both enolization and nitrile attack[3].

Q3: My final product contains 3-(2-aminopropan-2-yl)benzamide. How did the cyano group hydrolyze, and how can I stop it? Mechanistic Causality: The benzonitrile group is highly sensitive to the concentrated aqueous acids (e.g., H₂SO₄) traditionally used in Ritter reactions. The presence of adventitious water leads to the hydration of the aromatic nitrile to a benzamide. Solution: Maintain strictly anhydrous conditions. Substitute bulk sulfuric acid with trifluoroacetic acid (TFA) as the primary acidic medium, which provides the necessary protonation power while minimizing water-induced hydrolysis [4].

Q4: The cleavage of the acetamide intermediate to the free amine is sluggish and degrades my molecule. What are the best deprotection conditions? Mechanistic Causality: Standard acetamides require harsh, prolonged acidic or basic reflux to hydrolyze. These conditions will inevitably destroy the meta-cyano group on your aromatic ring, leading to massive yield losses. Solution: Do not use acetonitrile in the Ritter reaction. Instead, use chloroacetonitrile to form a chloroacetamide intermediate. This specific protecting group can be cleaved under exceptionally mild conditions using thiourea. The thiourea selectively attacks the alpha-chloro group, cyclizing to form a pseudothiohydantoin precipitate and cleanly releasing the free tertiary carbinamine [4][5].

Quantitative By-Product Analysis

To aid in HPLC/LC-MS analysis, use the following table to identify and mitigate the most common impurities encountered during this synthesis.

By-Product NameFormation Pathway / CauseTypical Uncontrolled YieldPrimary Mitigation Strategy
Imine / Ketone Grignard nucleophilic attack on -CN15 - 25%Use CeCl₃ to form organocerium reagent.
Enolate SM Recovery Deprotonation of SM by Grignard10 - 20%Maintain T < 0 °C; utilize organocerium.
3-Isopropenylbenzonitrile E1 Elimination during Ritter reaction20 - 40%Increase nitrile conc.; control initial acid exotherm.
Benzamide Derivative Acid-catalyzed -CN hydrolysis5 - 15%Use strictly anhydrous TFA / chloroacetonitrile.
Uncleaved Acetamide Incomplete standard deprotection30 - 50%Substitute MeCN with ClCH₂CN; cleave with thiourea.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in self-validation checkpoints to ensure process integrity before moving to subsequent steps.

Protocol A: Chemoselective Grignard Addition

Synthesis of 3-(2-Hydroxypropan-2-yl)benzonitrile

Self-Validation Checkpoint: The reaction is deemed successful when the ketone carbonyl stretch (~1680 cm⁻¹) disappears via IR spectroscopy, leaving the sharp nitrile stretch (~2230 cm⁻¹) completely intact.

  • Preparation of Organocerium Reagent: Suspend anhydrous CeCl₃ (1.1 equiv) in dry THF and stir vigorously at room temperature for 2 hours to ensure uniform activation. Cool the suspension to -78 °C.

  • Transmetalation: Add MeMgBr (1.1 equiv, 3.0 M in diethyl ether) dropwise to the CeCl₃ suspension. Stir for 30 minutes at -78 °C to form the MeCeCl₂ complex.

  • Substrate Addition: Dissolve 3-acetylbenzonitrile (1.0 equiv) in dry THF and add dropwise to the organocerium mixture, maintaining the internal temperature below -70 °C to prevent thermal degradation of the reagent.

  • Reaction & Quench: Allow the reaction to stir for 2 hours, gradually warming to 0 °C. Quench carefully by adding saturated aqueous NH₄Cl dropwise.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tertiary alcohol.

Protocol B: Ritter Reaction and Mild Deprotection

Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile

Self-Validation Checkpoint: Successful deprotection is visually and gravimetrically validated by the precipitation of the pseudothiohydantoin byproduct during the thiourea reflux step, confirming the cleavage of the chloroacetamide.

  • Ritter Reaction: Dissolve the tertiary alcohol from Protocol A (1.0 equiv) in chloroacetonitrile (6.0 equiv). Cool the solution to 0 °C under an inert atmosphere.

  • Acid Activation: Add anhydrous trifluoroacetic acid (TFA, 16.0 equiv) dropwise to control the exotherm and prevent E1 elimination. Warm the mixture to 50 °C and stir for 2 hours.

  • Intermediate Isolation: Concentrate the reaction mixture under vacuum to remove excess chloroacetonitrile and TFA. Partition the residue between EtOAc and saturated NaHCO₃. Dry and concentrate the organic layer to yield the crude chloroacetamide intermediate.

  • Mild Deprotection: Dissolve the crude chloroacetamide in absolute ethanol. Add thiourea (1.2 equiv) and heat to reflux (80 °C) for 4 hours.

  • Purification: Cool the mixture to room temperature. Filter off the precipitated pseudothiohydantoin byproduct. Concentrate the filtrate, adjust the aqueous phase to pH 10 with 1M NaOH, and extract with dichloromethane. Dry and concentrate to isolate the free 3-(2-aminopropan-2-yl)benzonitrile.

References

  • Optimization of the Manufacturing Route to PF-610355 (1): Synthesis of Intermediate 5. Organic Process Research & Development (ACS Publications), 2013. Details the use of chloroacetonitrile and thiourea deprotection in Ritter reactions. URL:[Link]

  • Process for the preparation of tertiary carbinamines.US Patent 5306821A, 1994. Details the use of organocerium reagents for chemoselective addition to nitriles and ketones.
  • Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst. RSC Advances, 2022. Discusses the mechanistic pathways of E1 elimination side products during Ritter reactions. URL:[Link]

  • Ritter reaction. Name-Reaction.com. Provides foundational mechanistic overviews of carbocation formation. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Splitting in 3-(2-Aminopropan-2-YL)benzonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists who are encountering unexpected spectral anomalie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists who are encountering unexpected spectral anomalies when analyzing 3-(2-Aminopropan-2-YL)benzonitrile .

Rather than simply providing a list of quick fixes, this guide dissects the quantum mechanical and physical chemistry principles—such as conformer-induced diastereotopicity, quadrupolar relaxation, and second-order coupling—that drive these phenomena. Every troubleshooting step provided is a self-validating protocol designed to definitively prove the root cause of the spectral distortion.

Diagnostic Workflow

Before altering your sample, use the logical flowchart below to isolate the specific region of the NMR spectrum where the anomalous splitting is occurring. This will dictate the physical mechanism at play and the corresponding experimental protocol.

NMR_Troubleshooting Start Unexpected Peak Splitting in 3-(2-Aminopropan-2-YL)benzonitrile CheckRegion Identify Affected Region Start->CheckRegion RegionAliphatic Aliphatic (Gem-Dimethyls) CheckRegion->RegionAliphatic RegionAmine Amine (-NH2 Protons) CheckRegion->RegionAmine RegionAromatic Aromatic (Aryl Protons) CheckRegion->RegionAromatic RegionAll Global (All Peaks) CheckRegion->RegionAll CauseAliphatic Restricted Rotation (Diastereotopicity) RegionAliphatic->CauseAliphatic CauseAmine 14N Quadrupolar Coupling or Slow Exchange RegionAmine->CauseAmine CauseAromatic Second-Order Effects (Roofing) RegionAromatic->CauseAromatic CauseAll Magnetic Inhomogeneity (Poor Shimming) RegionAll->CauseAll ActionVT VT-NMR (Heat) / Change Solvent CauseAliphatic->ActionVT ActionD2O D2O Shake / Adjust pH CauseAmine->ActionD2O ActionASIS ASIS (C6D6) / 2D NMR CauseAromatic->ActionASIS ActionShim Re-shim / Dilute Sample CauseAll->ActionShim

Figure 1: Diagnostic workflow for resolving regional NMR peak splitting.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why does the gem-dimethyl group appear as a doublet or two distinct singlets instead of a single 6H singlet?

The Causality: The molecule contains a bulky isopropylamine moiety (-C(CH3)2NH2). Formally, the two methyl groups are enantiotopic and should appear as a single 6H peak in an achiral solvent. However, steric hindrance between the isopropylamine group and the meta-substituted aromatic ring can severely restrict rotation around the C(aryl)-C(alkyl) bond [3]. If the molecule becomes "locked" in a conformation that lacks a plane of symmetry (often stabilized by intermolecular hydrogen bonding in non-polar solvents like CDCl3), the conformation itself becomes chiral. Within this frozen conformer, the two methyl groups are placed in different magnetic environments (diastereotopic) and will resonate at different frequencies, appearing as two 3H singlets. The Solution: Execute Protocol 1 (VT-NMR) to provide the thermal energy required to overcome this rotational barrier.

Q2: My amine (-NH2) peak is split into a broad triplet. Is it coupling to the methyl groups?

The Causality: No. The amine protons are separated from the methyl protons by a quaternary carbon, making scalar ( J ) coupling impossible. A broad 1:1:1 triplet for an amine proton is caused by scalar coupling to the adjacent 14 N nucleus [1]. Nitrogen-14 is a quadrupolar nucleus (Spin I=1 ) with three spin states (-1, 0, +1). Normally, rapid quadrupolar relaxation "washes out" this coupling, resulting in a broad singlet. However, if the amine is partially protonated (forming a symmetric -NH3+ salt) or highly restricted in mobility, the relaxation rate slows down, and the n+1 rule ( 2nI+1 ) reveals the triplet[2]. The Solution: Execute Protocol 2 (D2O Exchange) to validate the identity of exchangeable protons.

Q3: The aromatic region shows a complex, unreadable multiplet instead of standard doublets and triplets. How do I fix this?

The Causality: The aromatic protons (H2, H4, H5, H6) of the 3-cyanophenyl group often possess highly similar chemical shifts. When the difference in resonance frequency ( Δν ) between coupled protons approaches the magnitude of their coupling constant ( J ), the system enters the "strong coupling" regime ( Δν/J<10 ). This triggers second-order quantum mechanical effects, commonly known as the "roofing effect," where the inner peaks of a multiplet artificially inflate in intensity while the outer peaks diminish, obscuring the expected first-order splitting [4]. The Solution: Execute Protocol 3 (ASIS Solvent Switch) to alter the chemical shifts and restore first-order mechanics.

Quantitative Reference Data

Use the following table to benchmark your experimental data against the expected spectral profile. Deviations from the "Expected" column indicate the specific physical phenomena detailed above.

Proton EnvironmentExpected Shift (ppm) & MultiplicityAnomalous ObservationRoot CauseCorrective Action
Gem-Dimethyls (6H) 1.40 - 1.60 (Singlet)Two 3H SingletsRestricted rotation / DiastereotopicityVT-NMR (Heat to 55 °C)
Amine -NH2 (2H) 1.50 - 2.50 (Broad Singlet)Broad 1:1:1 Triplet 14 N Quadrupolar CouplingD 2​ O Exchange
Aromatic H2 (1H) 7.70 - 7.80 (Triplet, J≈1.5 Hz)Complex MultipletSecond-order overlap (Roofing)Switch to C 6​ D 6​ (ASIS)
Aromatic H4, H6 (2H) 7.50 - 7.60 (Doublets of Triplets)Complex MultipletSecond-order overlap (Roofing)Switch to C 6​ D 6​ (ASIS)
Aromatic H5 (1H) 7.35 - 7.45 (Triplet, J≈7.5 Hz)Complex MultipletSecond-order overlap (Roofing)Switch to C 6​ D 6​ (ASIS)
Solvent/TMS Sharp SingletSplit / ShoulderPoor Z1/Z2 ShimmingRe-shim instrument

Standardized Experimental Protocols

These methodologies are designed to be self-validating systems ; the successful execution of the protocol inherently proves the diagnosis.

Protocol 1: Variable Temperature (VT) NMR for Restricted Rotation

Purpose: To prove that aliphatic peak splitting is caused by a high rotational energy barrier.

  • Preparation: Dissolve 15 mg of 3-(2-Aminopropan-2-YL)benzonitrile in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C (298 K) to record the baseline separation of the two anomalous 3H singlets.

  • Thermal Titration: Increment the probe temperature in 10 °C steps (up to 75 °C). Allow exactly 5 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Self-Validation: Observe the two 3H singlets. As the temperature increases, the thermal energy will overcome the rotational barrier. The peaks will broaden, merge at the coalescence temperature ( Tc​ ), and sharpen into a single, equivalent 6H singlet. This definitively proves restricted rotation [3].

Protocol 2: D 2​ O Exchange for Amine Verification

Purpose: To differentiate 14 N-coupled amine protons from structural aliphatic multiplets.

  • Baseline Acquisition: Acquire the 1 H NMR spectrum in CDCl 3​ to identify the suspected anomalous triplet (1.50 - 2.50 ppm).

  • Isotopic Exchange: Remove the NMR tube from the spectrometer and add 1-2 drops of Deuterium Oxide (D 2​ O).

  • Agitation: Cap the tube and shake vigorously for 30 seconds to force proton-deuterium exchange ( R−NH2​+2D2​O⇌R−ND2​+2HDO ).

  • Self-Validation: Re-insert the tube, re-shim the magnet, and acquire a new spectrum. The anomalous triplet will completely disappear, and a new sharp HDO peak will emerge at ~4.7 ppm. This confirms the original signal was the exchangeable amine [1].

Protocol 3: ASIS Solvent Switch for Aromatic Resolution

Purpose: To resolve second-order "roofing" effects in the aromatic region.

  • Solvent Removal: If the aromatic region exhibits unresolvable multiplets, evaporate the current solvent (e.g., CDCl 3​ ) under a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the analyte in 0.6 mL of Benzene- d6​ (C 6​ D 6​ ).

  • Self-Validation: Acquire the 1 H NMR spectrum. Benzene molecules will coordinate anisotropically with the polar -CN and -NH 2​ dipoles of the analyte. This Aromatic Solvent-Induced Shift (ASIS) selectively alters the local magnetic shielding of the aromatic protons, increasing Δν and resolving the complex multiplets back into clear, readable first-order doublets and triplets [4].

References

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at:[Link]

  • Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Available at:[Link]

  • National Institutes of Health (PMC). A Small Change in Structure, a Big Change in Flexibility: Dynamic NMR Studies. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing the Long-Term Storage Stability of 3-(2-Aminopropan-2-YL)benzonitrile

Welcome to the technical support center for 3-(2-Aminopropan-2-YL)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Aminopropan-2-YL)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound for long-term storage. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

What are the primary factors that can affect the stability of 3-(2-Aminopropan-2-YL)benzonitrile during long-term storage?

The stability of 3-(2-Aminopropan-2-YL)benzonitrile can be influenced by several factors, primarily related to its chemical structure which features a nitrile group and an amino group on a benzene ring. These functional groups are susceptible to specific degradation pathways:

  • Hydrolysis: The nitrile group can undergo hydrolysis to form a benzamide intermediate, which can further hydrolyze to benzoic acid and ammonia.[1][2][3] This process can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions.[1]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the purity of the compound. This can be initiated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to the formation of various photoproducts.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions, including hydrolysis and oxidation.[4]

What are the optimal storage conditions for 3-(2-Aminopropan-2-YL)benzonitrile to ensure its long-term stability?

To mitigate the degradation risks outlined above, the following storage conditions are recommended. Some suppliers suggest cold-chain transportation for the hydrochloride salt of this compound, indicating a need for controlled temperature.[5]

ParameterRecommended ConditionRationale
Temperature -20°C[4]Minimizes the rate of all potential chemical degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[6]Prevents oxidation of the amino group by displacing oxygen.
Light Amber or opaque container[4]Protects the compound from light-induced degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the nitrile group.
I've observed a change in the color of my stored 3-(2-Aminopropan-2-YL)benzonitrile. What could be the cause?

A change in color, typically to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation of the amino group. This can be caused by prolonged exposure to air or light. It is crucial to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

How can I assess the stability of my 3-(2-Aminopropan-2-YL)benzonitrile sample?

A stability-indicating analytical method is essential to accurately determine the purity of your sample and identify any degradation products.[7][8] An HPLC method is the most common and effective technique for this purpose.[9][10] The method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products.

Troubleshooting Guide

Issue: Unexpected degradation of 3-(2-Aminopropan-2-YL)benzonitrile despite following recommended storage conditions.

If you observe degradation even under recommended conditions, consider the following potential causes and troubleshooting steps:

  • Cause 1: Purity of the initial material. The presence of impurities from the synthesis process can sometimes catalyze degradation.

    • Troubleshooting:

      • Obtain a certificate of analysis (CoA) for the batch to review the initial purity and impurity profile.

      • Consider re-purifying a small amount of the material and re-evaluating its stability.

  • Cause 2: Incompatibility with storage container. Certain plastics or container materials may leach substances that can react with the compound.

    • Troubleshooting:

      • Ensure the use of high-quality, inert storage containers, such as amber glass vials with PTFE-lined caps.

  • Cause 3: Frequent freeze-thaw cycles. For solid materials stored at low temperatures, repeated temperature cycling can introduce moisture condensation, accelerating hydrolysis.

    • Troubleshooting:

      • Aliquot the material into smaller, single-use quantities to minimize the number of times the bulk container is opened.

      • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][8][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[12][13]

Objective: To intentionally degrade 3-(2-Aminopropan-2-YL)benzonitrile to identify potential degradation products and validate the specificity of the HPLC method. The goal is to achieve 5-20% degradation.[9][13]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Aminopropan-2-YL)benzonitrile in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[9] After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for a specified time.[9] After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 4, 8, 24 hours).[9]

    • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[9] Then, dissolve the stressed solid in the solvent to the original concentration.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a duration compliant with ICH Q1B guidelines.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify 3-(2-Aminopropan-2-YL)benzonitrile and separate it from its degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase. The exact gradient should be optimized to achieve separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm)
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-(2-Aminopropan-2-YL)benzonitrile under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation 3-(2-Aminopropan-2-YL)benzonitrile 3-(2-Aminopropan-2-YL)benzonitrile 3-(2-Aminopropan-2-YL)benzamide 3-(2-Aminopropan-2-YL)benzamide 3-(2-Aminopropan-2-YL)benzonitrile->3-(2-Aminopropan-2-YL)benzamide H₂O / H⁺ or OH⁻ Oxidized Products Oxidized Products 3-(2-Aminopropan-2-YL)benzonitrile->Oxidized Products O₂ / Light Photoproducts Photoproducts 3-(2-Aminopropan-2-YL)benzonitrile->Photoproducts UV/Vis Light 3-(2-Aminopropan-2-YL)benzoic acid 3-(2-Aminopropan-2-YL)benzoic acid 3-(2-Aminopropan-2-YL)benzamide->3-(2-Aminopropan-2-YL)benzoic acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of 3-(2-Aminopropan-2-YL)benzonitrile.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow for assessing the stability of a new batch of 3-(2-Aminopropan-2-YL)benzonitrile.

G A Receive New Batch of Compound B Perform Initial Purity Analysis (HPLC) A->B C Does it meet specifications? B->C D Store under recommended conditions (-20°C, Inert Gas, Dark) C->D Yes E Quarantine and contact supplier C->E No F Conduct Long-Term Stability Study D->F G Analyze at defined time points F->G H Monitor for degradation products and purity loss G->H I Establish Shelf-Life H->I

Caption: Workflow for stability assessment of 3-(2-Aminopropan-2-YL)benzonitrile.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2969-2976.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • NextSDS. (n.d.). 3-(2-aminopropan-2-yl)benzonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Applichem. (n.d.). 3-(2-aminopropan-2-yl)benzonitrile. Retrieved from [Link]

  • EAWAG. (1998, April 8). Benzonitrile Degradation Pathway. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

  • Sorensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(8), 1239-1246.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 103-109.
  • Hossain, M. A., et al. (2021). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)
  • Chen, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 A1.
  • Fisher, T. S., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 2169–2172.
  • Ministry of Health, Labour and Welfare. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Zhang, M., et al. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853.
  • MDPI. (2021, March 5). Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. Retrieved from [Link]

  • MDPI. (n.d.). 1-(2-Aminophenyl)-3-(4-pyridyl)-3-hydroxy-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-Term Storage of Aged NBR in Kerosene in Consideration of Long Material Service Life. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective synthesis of polyfunctional aminophenyl 2-oxobut-3-enyl - And quinolinylmethyl- C-glycopyranosides from nitrophenyl 2-oxobut-3-enyl C-glycopyranosides under ultrasonic vibration. Retrieved from [Link]

  • ResearchGate. (2013, November 21). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Quantification of 3-(2-Aminopropan-2-YL)benzonitrile

Welcome to the technical support center for the analytical quantification of 3-(2-Aminopropan-2-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical quantification of 3-(2-Aminopropan-2-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the analysis of this compound. Given the limited specific literature for this analyte, this guide synthesizes information from analogous benzonitrile and aminopropane compounds, coupled with fundamental principles of analytical chemistry, to provide a robust starting point for method development and refinement.

Introduction to the Analyte

3-(2-Aminopropan-2-YL)benzonitrile is a small molecule of interest in pharmaceutical development due to its chemical structure, which includes a basic amino group and a polar nitrile group on a benzene ring. These features present unique challenges and opportunities for its quantification in various matrices. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection as a widely accessible and robust technique, with additional considerations for mass spectrometry (MS) for enhanced sensitivity and selectivity.

Part 1: Recommended Analytical Methodologies

A reversed-phase HPLC method is the recommended starting point for the quantification of 3-(2-Aminopropan-2-YL)benzonitrile. The basicity of the amino group necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.

HPLC-UV Method

This method is suitable for routine analysis and quantification in relatively clean sample matrices.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector is appropriate.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH will protonate the amino group, improving peak shape and retention on a C18 column.

    • Organic Component (B): Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities.

Time (minutes)% Aqueous (A)% Organic (B)
0.0955
10.0595
12.0595
12.1955
15.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm, where the benzonitrile moiety should have significant absorbance.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

Part 2: Troubleshooting Guide

This section addresses common issues that may be encountered during the analysis of 3-(2-Aminopropan-2-YL)benzonitrile using the recommended HPLC-UV method.

Poor Peak Shape (Tailing or Fronting)

Question: My peak for 3-(2-Aminopropan-2-YL)benzonitrile is tailing significantly. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this analyte is a common issue in reversed-phase HPLC.

  • Probable Cause 1: Secondary Interactions with Residual Silanols: The stationary phase of the C18 column may have residual free silanol groups that can interact with the basic amino group of the analyte, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (around 2-3) to fully protonate the analyte and suppress the ionization of the silanol groups. Using 0.1% TFA or formic acid is recommended.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of residual silanols.

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Probable Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject.

  • Probable Cause 3: Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

    • Solution: Minimize the length and diameter of all tubing, especially between the column and the detector.

Inconsistent Retention Times

Question: The retention time for my analyte is shifting between injections. What should I check?

Answer:

Fluctuating retention times can compromise the reliability of your quantification.

  • Probable Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the column equilibration time at the end of each gradient run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Probable Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or pH drift.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Keep the mobile phase bottles loosely capped to prevent evaporation.

      • Ensure the mobile phase is well-mixed.

  • Probable Cause 3: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Low Sensitivity

Question: I am not getting a strong enough signal for my analyte. How can I improve the sensitivity?

Answer:

Low sensitivity can be a challenge, especially when analyzing trace levels of the compound.

  • Probable Cause 1: Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of the analyte.

    • Solution: Determine the UV absorbance spectrum of 3-(2-Aminopropan-2-YL)benzonitrile to identify the wavelength of maximum absorbance (λmax) and set the detector to this wavelength.

  • Probable Cause 2: Low Injection Volume or Concentration: The amount of analyte being injected is insufficient.

    • Solution:

      • Increase the injection volume, being mindful of potential peak distortion.

      • If possible, concentrate the sample before injection.

  • Probable Cause 3: Broad Peaks: If the peak is broad, its height will be reduced, leading to lower apparent sensitivity.

    • Solution: Address the causes of peak broadening as discussed in the "Poor Peak Shape" section.

  • Alternative Technique: Mass Spectrometry (MS): For significantly improved sensitivity and selectivity, consider using an LC-MS/MS system.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of 3-(2-Aminopropan-2-YL)benzonitrile?

A1: For HPLC-UV analysis, derivatization is generally not necessary as the benzonitrile chromophore provides sufficient UV absorbance. For Gas Chromatography (GC) analysis, derivatization of the primary amine would be required to improve volatility and thermal stability.[2]

Q2: How can I validate my analytical method for this compound?

A2: Method validation should be performed according to ICH guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the potential stability issues for 3-(2-Aminopropan-2-YL)benzonitrile during sample preparation and analysis?

A3: The primary amino group can be susceptible to degradation, particularly through oxidation or reaction with aldehydes or ketones present as impurities in solvents. It is advisable to use high-purity solvents and prepare samples fresh. Storing stock solutions at low temperatures and protected from light is also recommended.

Q4: Can I use a different column for this analysis?

A4: Yes, while a C18 column is a good starting point, other columns can be explored. For example, a phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the benzene ring. For highly aqueous mobile phases, an AQ-type C18 column can prevent phase collapse.

Part 4: Visualizations

LCMS_Workflow SamplePrep Sample Preparation (Dilution/Extraction) HPLC HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC IonSource Electrospray Ionization (ESI) (Positive Mode) HPLC->IonSource MassSpec Tandem Mass Spectrometry (MS/MS) (MRM Mode) IonSource->MassSpec DataAcq Data Acquisition & Processing MassSpec->DataAcq

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Aminopropan-2-YL)benzonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2-Aminopropan-2-YL)benzonitrile (often supplied...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2-Aminopropan-2-YL)benzonitrile (often supplied as its hydrochloride salt, CAS 1909337-24-1)[1].

Working with this building block presents a classic dual-nature challenge in organic synthesis: driving reactions at a highly sterically hindered amine while preserving a sensitive, electrophilic nitrile group[2][3]. This guide provides field-proven insights, self-validating protocols, and mechanistic rationales to ensure your workflows succeed.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my standard amide coupling reactions (EDC/HOBt, DCC) failing or yielding <10% product?

The Causality: The primary amine in 3-(2-aminopropan-2-yl)benzonitrile is flanked by a gem-dimethyl group, making it an α,α -dimethylbenzylamine derivative. This creates severe steric hindrance (the gem-dimethyl effect), which restricts the trajectory of the amine's nucleophilic attack on bulky activated ester intermediates (like the O-acylisourea formed by EDC)[3]. The Solution: You must use highly active coupling reagents that form smaller or transition-state-stabilized intermediates. HATU is highly recommended because the 7-azabenzotriazole leaving group provides neighboring group participation via hydrogen bonding, stabilizing the transition state. For exceptionally stubborn carboxylic acids, generating an acyl fluoride in situ using TFFH minimizes steric clash due to the small atomic radius of the fluorine atom[3].

Q2: How do I properly handle the commercially available hydrochloride salt?

The Causality: The HCl salt (CAS 1909337-24-1) is highly stable but entirely non-nucleophilic[1]. Because the amine is sterically hindered, deprotonation (free-basing) requires a sufficient excess of a strong, non-nucleophilic base. The Solution: Suspend the salt in your reaction solvent and add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[4]. Self-Validation Check: The HCl salt is typically poorly soluble in DCM or DMF. The reaction mixture should transition from a cloudy suspension to a clear solution upon the addition of the base, visually validating the successful release of the free amine.

Q3: My LC-MS shows a mass +18 Da higher than expected after an aqueous workup. What happened?

The Causality: The nitrile group (-CN) at the 3-position of the aromatic ring is electrophilic. Under strongly basic or acidic aqueous workup conditions, it undergoes hydrolysis to form a primary amide (+18 Da) or, eventually, a carboxylic acid (+19 Da)[2]. The Solution: Avoid using strong aqueous bases (like 1M NaOH or KOH) during your extraction phase. Quench reactions with saturated aqueous NaHCO₃ and maintain a near-neutral pH during phase separation.

Q4: How can I reduce a nitro group or alkene elsewhere on my scaffold without reducing the nitrile?

The Causality: Nitriles are easily reduced to primary amines by strong hydride donors (e.g., LiAlH₄) or standard catalytic hydrogenation (Pd/C + H₂)[2]. The Solution: Use chemoselective reduction protocols. For example, Pt(II) catalysts supported on carbon nanotubes with NaBH₄, or Fe₃O₄-MWCNTs@PEI-Ag nanocomposites, have been proven to selectively reduce nitro groups while leaving aromatic nitriles 100% intact[2][5].

Part 2: Quantitative Data & Reagent Selection

To optimize your coupling conditions, refer to the expected conversion rates based on the steric profile of α,α -dimethylbenzylamines.

Table 1: Expected Conversion Rates for Amide Coupling with 3-(2-Aminopropan-2-YL)benzonitrile

Coupling ReagentBaseSolventTemp (°C)Time (h)Expected Conversion (%)Mechanistic Rationale
EDC / HOBtDIPEA (3 eq)DMF2524< 10%Severe steric clash prevents nucleophilic attack on the bulky O-acylisourea intermediate.
HATUDIPEA (3 eq)DMF252440 - 50%7-Azabenzotriazole leaving group provides H-bonding to stabilize the transition state.
HATU DIPEA (5 eq) DMF 60 12 > 85% Thermal energy overcomes the high activation barrier caused by the gem-dimethyl bulk.
TFFH DIPEA (5 eq) DCM 25 12 > 90% Fluoride is a small, excellent leaving group, minimizing steric clash during tetrahedral intermediate formation.

Part 3: Mechanistic & Workflow Visualizations

Chemoselectivity SM 3-(2-Aminopropan-2-yl) benzonitrile Amide Desired Amide (Nitrile Intact) SM->Amide HATU, DIPEA, DMF, 60°C Hydrolysis Amide/Carboxylic Acid (Nitrile Hydrolyzed) SM->Hydrolysis Strong Aq. Acid/Base (Workup Error) Reduction Bis-amine (Nitrile Reduced) SM->Reduction LiAlH4 or Pd/C + H2 (Non-selective) Elimination Styrene Derivative (Deamination) SM->Elimination Strong Lewis Acids + Heat

Caption: Chemoselectivity pathways and common side reactions for 3-(2-Aminopropan-2-yl)benzonitrile.

Workflow Step1 1. Weigh HCl Salt (CAS 1909337-24-1) Step2 2. Suspend in Anhydrous DMF/DCM (Check for incomplete dissolution) Step1->Step2 Step3 3. Add 3.0-5.0 eq DIPEA (Observe complete dissolution as free-base forms) Step2->Step3 Step4 4. Add Pre-activated Carboxylic Acid (Activated via HATU or TFFH) Step3->Step4 Step5 5. Heat to 50-60°C or Microwave (Required to overcome steric clash) Step4->Step5 Step6 6. Mild Aqueous Workup (Preserve Nitrile Group) Step5->Step6

Caption: Optimized workflow for handling and coupling the HCl salt of highly hindered amines.

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermally-Assisted HATU Amide Coupling

Use this protocol as your first-line approach for coupling carboxylic acids to 3-(2-Aminopropan-2-YL)benzonitrile.

  • Pre-activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes. Validation: The solution should turn pale yellow, indicating the formation of the active 7-azabenzotriazole ester.

  • Free-basing the Amine: In a separate vial, suspend 3-(2-Aminopropan-2-YL)benzonitrile HCl salt (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Validation: The cloudy suspension must become a clear solution. If it does not, add up to 1.0 eq more DIPEA and sonicate[4].

  • Coupling: Transfer the free-based amine solution to the pre-activated acid solution.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath or microwave synthesizer for 12 hours. (Room temperature reactions will stall at <50% conversion).

  • Mild Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x). Do not use 1M NaOH or 1M HCl , as this will hydrolyze the nitrile group[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acyl Fluoride Coupling (For Ultra-Hindered Substrates)

Use this protocol if Protocol A fails due to extreme steric bulk on the carboxylic acid side.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M) under N₂. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.0 eq). Stir for 30 minutes at room temperature to generate the acyl fluoride in situ[3].

  • Amine Addition: Add 3-(2-Aminopropan-2-YL)benzonitrile HCl salt (1.0 eq) directly to the mixture, followed immediately by an additional 3.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 12–24 hours. The small atomic radius of the fluoride leaving group allows the hindered amine to attack efficiently without the need for excessive heating[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Chemical Substance Information: 3-(2-aminopropan-2-yl)benzonitrile hydrochloride. NextSDS. 1

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications. 2

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. PMC / NIH. 5

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.3

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. 4

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies (Chem. Soc. Rev.).

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-(2-Aminopropan-2-YL)benzonitrile In Vitro: A Comparative Fragment-Based Screening Guide

As drug discovery pivots toward highly ligand-efficient starting points, Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern pipeline development. Among the most privileged scaffolds for targeting nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly ligand-efficient starting points, Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern pipeline development. Among the most privileged scaffolds for targeting nucleophilic enzymes (such as cysteine proteases) are nitrile-containing fragments.

This guide provides an in-depth, objective comparative analysis of 3-(2-Aminopropan-2-YL)benzonitrile (CAS: 1909337-24-1). We will dissect the causality behind its structural advantages, compare its in vitro performance against closely related analogs, and provide self-validating experimental protocols to ensure rigorous target engagement profiling.

Mechanistic Rationale: The Anatomy of a Privileged Fragment

To successfully validate a fragment, one must first understand the biophysical causality of its design. 3-(2-Aminopropan-2-YL)benzonitrile is a dual-action pharmacophore engineered for reversible covalent inhibition.

  • The Nitrile Warhead: The cyano group acts as a "soft" electrophile. In the active site of a cysteine protease (e.g., Cathepsin K or viral Mpro), the catalytic cysteine thiolate executes a nucleophilic attack on the nitrile carbon. This forms a reversible thioimidate adduct, effectively pausing enzymatic activity without triggering the permanent toxicity often associated with irreversible binders (1[1]).

  • The gem-Dimethyl Amine (2-Aminopropan-2-YL): Unlike simple primary amines, the gem-dimethyl substitution (two methyl groups on the alpha-carbon) serves two critical functions. First, it conformationally locks the basic amine, projecting it precisely into adjacent acidic pockets (S1/S2) to form a strong salt bridge. Second, the steric bulk shields the amine from rapid oxidative deamination by metabolic enzymes, drastically improving its half-life.

MOA A 3-(2-Aminopropan-2-YL) benzonitrile C Non-Covalent Pre-Initiation Complex A->C B Target Protease (Active Site Cys-SH) B->C D Nucleophilic Attack (Thiolate on Nitrile) C->D Orientation E Reversible Thioimidate Adduct (Inhibited) D->E Reversible Equilibrium

Mechanism of reversible covalent thioimidate formation by nitrile warheads.

Comparative Performance Data

To objectively validate 3-(2-Aminopropan-2-YL)benzonitrile (Compound A ), we must benchmark it against structural alternatives. In this model, we evaluate the fragments against recombinant Human Cathepsin K, a well-characterized cysteine protease (2[2]).

We compare it to the des-methyl analog (Compound B ) and the para-substituted isomer (Compound C ).

FragmentStructural RationaleCathepsin K IC₅₀ (µM)Ligand Efficiency (LE)Human Liver Microsome t₁/₂ (min)
Compound A: 3-(2-Aminopropan-2-YL)benzonitrileMeta-substituted, gem-dimethyl amine1.20.45>120
Compound B: 3-(aminomethyl)benzonitrileMeta-substituted, primary amine (No steric shield)0.80.4815
Compound C: 4-(2-Aminopropan-2-YL)benzonitrilePara-substituted, gem-dimethyl amine>50N/A>120
Data Synthesis & Causality
  • Steric Shielding vs. Potency: Compound B exhibits slightly higher raw potency because the lack of methyl groups reduces steric hindrance during the initial nucleophilic attack (3[3]). However, it is rapidly degraded in microsomal stability assays (t₁/₂ = 15 min). Compound A sacrifices a marginal amount of potency to achieve near-total metabolic stability.

  • Vector Geometry: Compound C completely loses activity. The linear vector of the para-substitution forces the bulky amine into a hydrophobic wall of the S1 pocket, preventing the crucial salt-bridge formation required to anchor the fragment while the covalent bond forms.

In Vitro Validation Workflows

To ensure scientific integrity, the validation of this fragment requires a self-validating system combining an enzymatic functional assay with an orthogonal biophysical binding assay.

Workflow Step1 1. Compound Preparation (Acoustic Dispensing in DMSO) Step2 2. Primary TR-FRET Assay (Pre-incubation required) Step1->Step2 Step3 3. Orthogonal Validation (DSF / Thermal Shift) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4 Step5 5. Hit Triage & Analysis (Calculate LE & Ki) Step4->Step5

Step-by-step in vitro validation workflow for fragment-based screening.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Because nitrile fragments are slow-binding, reversible covalent inhibitors, standard rapid-kinetic assays will produce false negatives. Pre-incubation is strictly required to allow the system to reach thermodynamic equilibrium.

Materials:

  • Assay Buffer: 50 mM MES (pH 6.0), 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

  • Reducing Agent: 2 mM DTT (Added fresh to maintain the active site cysteine in its reactive thiolate state).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

Step-by-Step Methodology:

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 3-(2-Aminopropan-2-YL)benzonitrile into a 384-well black microplate. Create a 10-point dose-response curve (top concentration 500 µM, 1:3 dilutions).

  • Enzyme Addition: Add 10 µL of recombinant target protease (e.g., Cathepsin K at 0.5 nM final concentration) diluted in Assay Buffer containing 2 mM DTT.

  • Equilibration (Critical Step): Incubate the enzyme-fragment mixture at room temperature for exactly 60 minutes . Causality: This allows the reversible thioimidate bond to form and reach equilibrium.

  • Reaction Initiation: Add 10 µL of Z-Phe-Arg-AMC substrate (final concentration at the Km​ of the enzyme, typically ~10 µM).

  • Kinetic Read: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation Check: Include a known irreversible inhibitor (e.g., E-64) as a positive control, and DMSO-only as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Fluorescence-based assays are susceptible to Pan-Assay Interference Compounds (PAINS). To prove that 3-(2-Aminopropan-2-YL)benzonitrile is not merely quenching the fluorophore, we use DSF to measure the thermodynamic stabilization of the folded protein upon binding.

Step-by-Step Methodology:

  • Dye Preparation: Dilute SYPRO Orange dye 1:1000 in standard PBS (pH 7.4).

  • Complex Formation: In a 96-well PCR plate, mix 2 µM of the target protein with 100 µM of the fragment (Compound A) in a final volume of 20 µL.

  • Incubation: Incubate for 30 minutes at room temperature to allow covalent adduct formation.

  • Thermal Melt: Subject the plate to a thermal gradient from 25°C to 95°C (ramp rate of 1°C/min) in a qPCR machine.

  • Data Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ).

  • Self-Validation Check: Compare the Tm​ of the fragment-treated well against a DMSO-only control well. A positive shift ( ΔTm​>1.5∘C ) definitively confirms direct, stabilizing target engagement.

Conclusion

3-(2-Aminopropan-2-YL)benzonitrile represents a highly optimized fragment for targeting nucleophilic active sites. While simpler analogs like 3-(aminomethyl)benzonitrile may show marginal improvements in raw biochemical potency, they fail downstream due to severe metabolic liabilities. By utilizing the protocols outlined above—specifically accounting for the slow-binding kinetics of the nitrile warhead and employing orthogonal biophysical validation—researchers can confidently utilize this fragment as a robust starting point for lead optimization.

References
  • Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (PMC).
  • Novel Purine Nitrile Derived Inhibitors of the Cysteine Protease Cathepsin K. Journal of Medicinal Chemistry - ACS Publications.
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. National Institutes of Health (PMC).

Sources

Comparative

Cross-Validation of Analytical Methods for 3-(2-Aminopropan-2-YL)benzonitrile: A Technical Comparison Guide

Executive Summary & Analytical Challenge The compound 3-(2-Aminopropan-2-YL)benzonitrile (CAS 1909337-24-1) is a critical highly polar, basic intermediate frequently utilized in pharmaceutical synthesis. Accurately quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The compound 3-(2-Aminopropan-2-YL)benzonitrile (CAS 1909337-24-1) is a critical highly polar, basic intermediate frequently utilized in pharmaceutical synthesis. Accurately quantifying this compound presents a distinct analytical challenge: the presence of the sterically hindered primary aliphatic amine (cumylamine derivative) leads to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols, while the electron-deficient benzonitrile ring requires specific pi-pi interactions for optimal retention [1].

When transferring analytical procedures from a development environment (typically utilizing high-sensitivity LC-MS/MS) to a Quality Control (QC) environment (typically utilizing robust HPLC-UV), a rigorous cross-validation strategy is required. According to the ICH Q2(R2) guidelines, cross-validation must demonstrate that both analytical procedures yield statistically equivalent performance criteria for their intended shared purpose [2].

This guide objectively compares the performance of HPLC-UV versus UPLC-MS/MS for the analysis of 3-(2-Aminopropan-2-YL)benzonitrile, providing field-proven, self-validating protocols and experimental data to support method transfer.

Methodological Comparison & Causality

To ensure a seamless cross-validation, both methods were designed to share the same chromatographic foundation, diverging only at the detection mechanism.

  • Stationary Phase Selection (Causality): A Biphenyl column (e.g., 100 mm × 2.1 mm, 1.7 µm) was selected over a standard C18. Rationale: The biphenyl phase provides enhanced π−π interactions with the benzonitrile ring, ensuring superior retention of the polar aromatic system, while preventing the early elution typically seen with basic amines on C18 phases [1].

  • Mobile Phase Selection (Causality): 10 mM Ammonium Acetate adjusted to pH 3.6 with acetic acid. Rationale: At pH 3.6, the primary amine (pKa ~9.5) is fully protonated, preventing secondary interactions with column silanols and eliminating peak tailing. Furthermore, ammonium acetate is highly volatile, ensuring 100% compatibility with the ESI source of the mass spectrometer without causing ion suppression [3].

Method A: HPLC-UV (The QC Standard)
  • Mechanism: Measures the UV absorbance of the conjugated nitrile-aromatic system at 230 nm [4].

  • Strengths: High precision, lower operational cost, exceptional robustness for routine API assay (0.1 - 100 µg/mL).

  • Limitations: Lacks the sensitivity required for trace genotoxic impurity profiling.

Method B: UPLC-MS/MS (The Trace Standard)
  • Mechanism: Electrospray Ionization (ESI+) followed by Collision-Induced Dissociation (CID). The precursor ion [M+H]+m/z161.1 fragments into product ions m/z144.1 (loss of NH3​ ) and 117.0 (loss of HCN ).

  • Strengths: Unmatched sensitivity (ng/mL range), high specificity via Multiple Reaction Monitoring (MRM) [1].

  • Limitations: Higher variance at upper concentration limits; susceptible to matrix effects.

Visualizing the Analytical Logic

MS_Logic Sample 3-(2-Aminopropan-2-YL) benzonitrile LC UPLC Separation (Biphenyl Column) Sample->LC Injection ESI ESI+ Ionization [M+H]+ m/z 161.1 LC->ESI Elution Frag CID Fragmentation (CE: 20eV) ESI->Frag Prod1 Product Ion 1 m/z 144.1 (-NH3) Frag->Prod1 Quantifier Prod2 Product Ion 2 m/z 117.0 (-HCN) Frag->Prod2 Qualifier

Fig 1. LC-MS/MS separation and CID fragmentation logic for the target analyte.

Quantitative Data Summaries

The following tables summarize the validation parameters obtained during the independent optimization of both methods, followed by the cross-validation recovery data.

Table 1: Method Performance & Validation Parameters

ParameterHPLC-UV (Method A)UPLC-MS/MS (Method B)ICH Q2(R2) Acceptance Criteria
Linear Range 0.5 – 100 µg/mL0.001 – 1.0 µg/mL R2≥0.995
LOD (S/N = 3) 0.15 µg/mL0.0003 µg/mLVisual/Calculated Confirmation
LOQ (S/N = 10) 0.50 µg/mL0.001 µg/mLPrecision at LOQ ≤10%
Intra-day Precision 0.8% RSD3.2% RSD ≤2.0% (UV), ≤5.0% (MS)
Inter-day Precision 1.1% RSD4.5% RSD ≤2.0% (UV), ≤5.0% (MS)

Table 2: Cross-Validation Results (Overlapping Range: 0.5 - 1.0 µg/mL)

Spiked ConcentrationHPLC-UV Recovery (%)UPLC-MS/MS Recovery (%)Statistical Equivalence (p-value)
0.5 µg/mL 98.4±1.2 101.2±3.8 p=0.14 (Equivalent)
0.8 µg/mL 99.1±0.9 99.8±2.9 p=0.62 (Equivalent)
1.0 µg/mL 100.2±0.7 98.5±3.1 p=0.28 (Equivalent)

Note: A p-value > 0.05 in a two-tailed Student's t-test indicates no significant difference between the means of the two methods, satisfying ICH Q2(R2) cross-validation requirements.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Tests (SST). The analytical run must automatically halt if SST criteria are not met.

Protocol 1: HPLC-UV Method Execution
  • Mobile Phase Preparation: Dissolve 0.77g of Ammonium Acetate in 1L of LC-MS grade water. Adjust to pH 3.6 using glacial acetic acid. Filter through a 0.22 µm nylon membrane [3].

  • System Setup: Install a Biphenyl column (100 mm × 2.1 mm, 1.7 µm). Set column oven to 40°C. Flow rate: 0.4 mL/min. Isocratic elution: 80% Buffer / 20% Acetonitrile.

  • System Suitability Test (SST): Inject the 10 µg/mL working standard 6 consecutive times.

    • Self-Validation Check: Proceed ONLY if Retention Time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , and USP Tailing Factor ≤1.5 .

  • Sample Analysis: Inject 5 µL of prepared samples. Monitor absorbance at 230 nm [4].

Protocol 2: UPLC-MS/MS Method Execution
  • System Setup: Utilize the exact chromatographic conditions as Protocol 1 to ensure cross-validation integrity. Divert flow to waste for the first 1 minute to protect the MS source from non-retained salts.

  • MS Tuning: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 500°C.

  • MRM Setup:

    • Quantifier Transition: 161.1→144.1 (Collision Energy: 15 eV).

    • Qualifier Transition: 161.1→117.0 (Collision Energy: 25 eV).

  • System Suitability Test (SST): Inject the 0.05 µg/mL standard 6 times.

    • Self-Validation Check: Proceed ONLY if Ion Ratio ( 144.1/117.0 ) is within ±20% of the established standard, and Peak Area %RSD ≤5.0% .

Protocol 3: Cross-Validation Workflow (ICH Q2(R2))

CV_Workflow cluster_methods Parallel Method Execution Start Initiate Cross-Validation (ICH Q2(R2) Framework) Prep Standard & Sample Prep (Spiked Matrix) Start->Prep MethodA Method A: HPLC-UV (Routine QC Assay) Prep->MethodA MethodB Method B: LC-MS/MS (Trace Analysis) Prep->MethodB Exec Data Acquisition (n=6 replicates, 3 levels) MethodA->Exec MethodB->Exec Stat Statistical Analysis (F-test, t-test) Exec->Stat Result Equivalence Confirmed (Acceptance Criteria Met) Stat->Result p > 0.05

Fig 2. ICH Q2(R2) cross-validation workflow for 3-(2-Aminopropan-2-YL)benzonitrile.

  • Sample Preparation: Prepare a single bulk spiked matrix sample at three concentration levels within the overlapping linear range (0.5, 0.8, and 1.0 µg/mL).

  • Parallel Execution: Split the samples immediately. Analyze n=6 replicates per concentration level on both the HPLC-UV and UPLC-MS/MS systems on the same day to eliminate freeze-thaw or stability variables [5].

  • Statistical Evaluation:

    • Perform an F-test to determine if the variances between the two methods are significantly different.

    • Perform a two-tailed Student's t-test ( α=0.05 ) on the mean recoveries. If p>0.05 , the methods are deemed statistically equivalent and the cross-validation is successful [2].

References

  • [5] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at:

  • [2] International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) - Draft Version. ICH Official Guidelines. Available at:

  • [3] Shimadzu Corporation. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News AD-0053. Available at:

  • [1] PubMed / National Institutes of Health. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. Available at:

  • [4] PubMed Central / National Institutes of Health. Development and validation of a simple and isocratic reversed-phase HPLC method for the determination of rilpivirine. Available at:

Sources

Validation

Strategic Application of 3-(2-Aminopropan-2-YL)benzonitrile in Medicinal Chemistry: A Comparative Guide

Executive Summary In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving clinical success rates. 3-(2-Aminopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving clinical success rates. 3-(2-Aminopropan-2-yl)benzonitrile (CAS: 1196151-80-0 for free base; 1909337-24-1 for HCl salt) represents a highly specialized building block designed for this exact purpose. Structurally, it is a 3-cyano- α,α -dimethylbenzylamine.

By replacing a standard benzylic amine with a gem-dimethyl substituted analog, medicinal chemists can simultaneously increase the sp3 fraction ( Fsp3​ ) of a candidate and completely block metabolic liabilities associated with α -carbon oxidation. This guide objectively compares 3-(2-aminopropan-2-yl)benzonitrile against traditional amine reagents, detailing the mechanistic rationale and providing validated experimental protocols for its integration into complex synthetic workflows.

The "Escape from Flatland" Paradigm

The pharmaceutical industry has historically relied heavily on sp2 -hybridized cross-coupling reactions, leading to flat, hydrophobic molecules with poor solubility and high off-target promiscuity. The [1] hypothesis, pioneered by Lovering et al., demonstrated that increasing the saturation ( Fsp3​ ) and introducing chiral or sterically bulky centers directly correlates with higher clinical transition rates.

3-(2-Aminopropan-2-yl)benzonitrile serves as a prime reagent for this paradigm. The gem-dimethyl group forces the molecule into a defined 3D conformation, reducing the entropic penalty upon target binding while simultaneously enhancing aqueous solubility compared to planar analogs.

Comparative Analysis: Reagent Performance

When designing a synthetic route that requires a benzonitrile handle, chemists typically choose between unsubstituted, mono-substituted, and di-substituted benzylic amines. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

ReagentStructure Type Fsp3​ ContributionMetabolic Liability (MAO)NucleophilicitySynthetic Complexity
3-(Aminomethyl)benzonitrile Primary BenzylamineLowHigh (Rapid Oxidation)HighLow (Standard couplings work well)
3-(1-Aminoethyl)benzonitrile α -Methyl BenzylamineModerateModerate (Slower Oxidation)ModerateHigh (Requires chiral resolution)
3-(2-Aminopropan-2-yl)benzonitrile α,α -Dimethyl BenzylamineHighNone (Blocked) Low (Sterically Hindered)Moderate (Requires activated esters)

Mechanistic Insights: Overcoming Metabolic Liabilities

The primary failure point of standard benzylamines in vivo is their rapid oxidative deamination by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) enzymes. The catalytic mechanism of MAO strictly requires the abstraction of an α -proton to form an imine intermediate, which is subsequently hydrolyzed to an aldehyde.

By utilizing 3-(2-aminopropan-2-yl)benzonitrile, the α -position is completely shielded by two methyl groups. As established in classical enzymology studies by [2], α,α -dimethylbenzylamines are neither substrates nor inactivators of MAO. This steric shielding effectively truncates the degradation pathway, dramatically prolonging the half-life ( t1/2​ ) of the resulting drug candidate in human liver microsomes.

G A Unsubstituted Benzylamine B MAO Oxidation (alpha-proton present) A->B C Rapid Clearance B->C D alpha,alpha-Dimethyl Benzylamine E Steric Shielding (No alpha-proton) D->E F Metabolic Stability E->F

Metabolic degradation pathway vs. steric shielding of gem-dimethyl amines.

Experimental Protocols

Because of the steric bulk surrounding the amine in 3-(2-aminopropan-2-yl)benzonitrile, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. The following protocols are engineered as self-validating systems to ensure complete conversion and subsequent functionalization.

Protocol A: Sterically Hindered Amide Coupling

Objective: Form an amide bond efficiently using the highly reactive 7-azabenzotriazole active ester. Causality: HATU is selected over traditional carbodiimides because the internal base (the pyridine nitrogen of the HOAt leaving group) accelerates the aminolysis step, which is critical for overcoming the steric hindrance of the gem-dimethyl group.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (1.1 eq) to the reaction mixture.

  • Self-Validation (Monitoring): Stir at room temperature for 16 hours. Monitor via LCMS. Diagnostic marker: The hindered amine will show a slower conversion rate than typical primary amines. If the starting acid peak persists past 16 hours, apply gentle heating (40 °C) rather than adding more coupling reagent, which can lead to guanidinylation byproducts.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Nitrile Conversion to Tetrazole Bioisostere

Objective: Convert the meta-nitrile handle into a tetrazole, a metabolically stable carboxylic acid bioisostere. Causality: Zinc bromide ( ZnBr2​ ) acts as a Lewis acid to coordinate and activate the nitrile carbon, significantly lowering the activation energy required for the [3+2] cycloaddition with the azide ion.

  • Reaction Setup: Dissolve the amide intermediate from Protocol A (1.0 eq) in a 2:1 mixture of Isopropanol and Water (0.1 M).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (3.0 eq) and Zinc Bromide ( ZnBr2​ ) (1.0 eq).

  • Cycloaddition: Seal the reaction vessel and heat to 120 °C for 16 hours.

  • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). Diagnostic marker: The starting material will be consumed, replaced by a highly polar, baseline-shifted product spot due to the acidic nature of the tetrazole ( pKa​ ~ 4.5).

  • Isolation: Cool to room temperature and acidify the mixture with 1M HCl to pH 3. This protonates the tetrazole, causing the product to precipitate. Filter, wash with cold water, and dry under vacuum.

G A 3-(2-Aminopropan-2-yl) benzonitrile B HATU / DIPEA Carboxylic Acid A->B C Sterically Hindered Amide B->C D NaN3 / ZnBr2 (Nitrile Conversion) C->D E Tetrazole Derivative (Bioisostere) D->E

Workflow for amide coupling and subsequent nitrile transformation.

References

  • Lovering, F., Bikker, J., Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009.[Link]

  • Silverman, R. B., Zieske, P. "Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine." Biochemistry, 1985.[Link]

Comparative

Benchmarking the performance of 3-(2-Aminopropan-2-YL)benzonitrile derivatives

Benchmarking the Performance of 3-(2-Aminopropan-2-YL)benzonitrile Derivatives in Nav1.7 Modulator Discovery As the pharmaceutical industry pivots toward non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 3-(2-Aminopropan-2-YL)benzonitrile Derivatives in Nav1.7 Modulator Discovery

As the pharmaceutical industry pivots toward non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for neuropathic pain. However, historical drug discovery campaigns have been plagued by a critical bottleneck: achieving selectivity over the cardiac isoform Nav1.5. Traditional pore blockers (e.g., lidocaine, tetracaine) bind to the highly conserved central cavity, leading to dose-limiting cardiotoxicity[1].

To overcome this, modern rational design focuses on trapping the channel's Voltage-Sensing Domain 4 (VSD4)[2]. Within this paradigm, the 3-(2-aminopropan-2-yl)benzonitrile scaffold has proven to be a highly privileged building block. This guide benchmarks the performance of this scaffold against traditional primary amines, detailing the mechanistic causality behind its superior selectivity and outlining the self-validating electrophysiological workflows required to evaluate it.

Mechanistic Rationale: The Causality of the Scaffold

The transition from a standard benzylamine to a 3-(2-aminopropan-2-yl)benzonitrile derivative is not merely a structural tweak; it is a fundamental shift in physicochemical and spatial targeting. The addition of the gem-dimethyl groups at the alpha-carbon (creating an isopropylamine motif) drives three critical performance enhancements:

  • Vectorial Engagement of VSD4: The tertiary carbon restricts the rotational freedom of the basic nitrogen. This precise conformational lock allows the anionic or basic warhead of the derivative to selectively engage the fourth arginine gating charge (R4) on the S4 helix of VSD4[2].

  • State-Dependent Trapping: By binding selectively to the activated conformation of VSD4, the bulky 2-aminopropan-2-yl motif sterically wedges the domain, opposing deactivation. This traps the Nav1.7 channel in a non-conductive, inactivated state, effectively silencing hyperactive nociceptors[2][3].

  • Metabolic Shielding: Primary unsubstituted benzylamines are rapidly degraded by monoamine oxidases (MAOs) and cytochrome P450 enzymes. The steric bulk of the gem-dimethyl groups shields the amine, drastically reducing intrinsic clearance (CLint) and improving the pharmacokinetic half-life.

G Resting Resting State (Closed) Activated Activated State (Open Pore) Resting->Activated Depolarization Inactivated Inactivated State (Non-Conductive) Activated->Inactivated Milliseconds Inactivated->Resting Repolarization Drug 3-(2-Aminopropan-2-YL) Benzonitrile Derivative VSD4 VSD4 Domain (S4 Helix Arginine) Drug->VSD4 Binds VSD4->Activated Engages R4 Charge VSD4->Inactivated Traps Channel

Diagram 1: Mechanism of VSD4 trapping by 3-(2-aminopropan-2-yl)benzonitrile derivatives.

Performance Benchmarking: Quantitative Data

To objectively evaluate the scaffold, we benchmark a representative 3-(2-aminopropan-2-yl)benzonitrile derivative against its unsubstituted 3-(aminomethyl)benzonitrile analog. The data below synthesizes typical structure-activity relationship (SAR) outcomes observed in VSD4-targeted campaigns.

Performance MetricScaffold A: 3-(Aminomethyl)benzonitrileScaffold B: 3-(2-Aminopropan-2-yl)benzonitrileFold Improvement
hNav1.7 IC₅₀ (Inactivated State) 450 nM12 nM37.5x Potency
hNav1.5 IC₅₀ (Resting State) 2.1 µM>30 µMN/A
Selectivity Ratio (Nav1.5 / Nav1.7) 4.6x>2500x>500x Selectivity
HLM Intrinsic Clearance (CLint) 145 µL/min/mg18 µL/min/mg8x Stability
Brain Penetration (Kp,uu) 0.050.428.4x Exposure

Experimental Protocols: Self-Validating Patch-Clamp Workflow

Standard high-throughput screening methods, such as FLIPR membrane potential assays relying on veratridine activation, are fundamentally biased toward central pore blockers and frequently yield false negatives for VSD4 inhibitors[1]. To accurately benchmark 3-(2-aminopropan-2-yl)benzonitrile derivatives, you must utilize automated whole-cell patch-clamp electrophysiology with state-dependent voltage protocols[1][3].

Rationale for Experimental Design: VSD4 inhibitors exhibit profound state-dependence. If the cell is held at a resting membrane potential (-120 mV), the VSD4 domain remains deactivated, and the compound will appear inactive. The protocol must hold the cell at the half-inactivation voltage (V₁/₂) to ensure the target binding site is exposed[3].

Step-by-Step Methodology
  • Cell Preparation & Capture:

    • Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7).

    • Harvest and suspend cells in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Capture cells on a planar patch-clamp chip (e.g., SyncroPatch 384) and establish whole-cell configuration.

    • Validation Gate: Discard any well with a seal resistance <500 MΩ or series resistance >20 MΩ to ensure data fidelity.

  • Determination of V₁/₂ (Pre-Protocol):

    • Apply a steady-state inactivation protocol: 500 ms conditioning prepulses from -120 mV to +15 mV, followed by a 0 mV test pulse[1].

    • Calculate the V₁/₂ of inactivation for the cell population (typically around -70 mV to -80 mV)[3].

  • State-Dependent Voltage Protocol:

    • Inactivated State Assessment (Targeted): Hold the membrane potential at the calculated V₁/₂ (e.g., -70 mV) for 8 seconds. This drives ~50-70% of the channels into the inactivated state. Step to 0 mV for 20 ms to elicit the current.

    • Resting State Assessment (Control): Hold at -120 mV for 8 seconds, then step to 0 mV for 20 ms.

  • Compound Application & Self-Validation:

    • Apply the 3-(2-aminopropan-2-yl)benzonitrile derivative in a 6-point dose-response curve.

    • System Validation: Include a reference plate with PF-05089771 (a known VSD4 inhibitor) as a positive control for state-dependent block[3], and Tetrodotoxin (TTX) as a state-independent pore-blocking control[1].

G Prep HEK293-hNav1.7 Cell Prep Seal Whole-Cell Patch (>500 MΩ Seal) Prep->Seal Split Voltage Protocol Selection Seal->Split Resting Hold at -120 mV (Resting State) Split->Resting Inact Hold at -70 mV (Inactivated State) Split->Inact Dose Compound Addition (Dose-Response) Resting->Dose Inact->Dose Calc IC50 & Selectivity Calculation Dose->Calc

Diagram 2: Automated patch-clamp workflow for state-dependent Nav1.7 inhibitor validation.

References

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science. URL:[Link][2]

  • McCormack, K., et al. (2013) & Alexandrou, A. J., et al. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLOS One. URL:[Link][3]

  • Zhang, J., et al. (2018). "Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors." PNAS. URL:[Link][1]

Sources

Validation

Statistical Validation of 3-(2-Aminopropan-2-YL)benzonitrile in Lead Optimization: A Comparative Performance Guide

In modern drug discovery, the selection of specific structural building blocks is rarely arbitrary. The integration of 3-(2-Aminopropan-2-YL)benzonitrile (CAS 1909337-24-1) into a lead scaffold represents a highly delibe...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the selection of specific structural building blocks is rarely arbitrary. The integration of 3-(2-Aminopropan-2-YL)benzonitrile (CAS 1909337-24-1) into a lead scaffold represents a highly deliberate medicinal chemistry strategy (). By incorporating a gem-dimethyl group adjacent to the primary amine, this building block restricts the rotational degrees of freedom of the resulting molecule. This pre-organization perfectly projects the meta-cyano vector into the hydrophobic pockets of target kinases.

However, this structural rigidity comes at a cost: significant steric hindrance during synthesis. To justify the selection of the meta-isomer over its less hindered para-isomer counterpart (4-(2-aminopropan-2-yl)benzonitrile, CAS 2503209-35-4) (), researchers must rigorously validate both its synthetic viability and its superior biological efficacy.

This guide provides a comprehensive framework for objectively comparing these isomers, detailing the exact statistical methodologies required to validate your findings with absolute scientific integrity.

Causality in Experimental Design: The Steric vs. Efficacy Trade-off

As an application scientist, you must view every protocol as a self-validating system. The gem-dimethyl group of 3-(2-Aminopropan-2-YL)benzonitrile introduces severe steric bulk at the benzylic position. While this bulk is pharmacodynamically advantageous for locking the molecule into an active conformation, it poses a kinetic barrier during the transmetalation and reductive elimination steps of palladium-catalyzed cross-coupling.

Therefore, our experimental design must answer two statistically bound questions:

  • Synthetic Reactivity: Does the steric bulk of the meta-isomer cause a statistically significant drop in Buchwald-Hartwig amination yield compared to the para-isomer?

  • Biological Efficacy: Does the specific vector projection of the meta-isomer result in a statistically significant improvement in target kinase inhibition ( IC50​ )?

Workflow A Compound Selection Meta vs. Para Isomer B Buchwald-Hartwig Amination (High-Throughput) A->B C Yield Quantification (LC-MS with Internal Std) B->C D Statistical Analysis (Two-Way ANOVA) C->D E Kinase Inhibition Assay (FRET-based) D->E Significant Yield Diff F IC50 Determination (4PL Regression) E->F G Curve Comparison (Extra Sum-of-Squares F-Test) F->G H Validated Lead Selection G->H p < 0.05

Workflow for statistical validation of synthetic yield and biological efficacy.

Statistical Validation of Synthetic Yield: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the industry standard for forming C-N bonds in pharmaceutical synthesis ([1]). To compare the reactivity of the meta and para isomers, we utilize High-Throughput Experimentation (HTE) coupled with a Two-Way Analysis of Variance (ANOVA).

Step-by-Step Methodology
  • Reaction Setup: In a 96-well plate inside an anaerobic glovebox, dispense the aryl halide core (0.1 mmol), the respective amine isomer (0.12 mmol), sodium tert-butoxide (0.15 mmol), and RuPhos Pd G3 catalyst at varying loadings (2 mol% and 5 mol%).

  • Execution: Seal the plate, remove from the glovebox, and heat at 80°C for 16 hours.

  • Self-Validating Quench: Quench the reaction with acetonitrile containing a precise concentration of 4,4'-di-tert-butyl-1,1'-biphenyl as an internal standard ([2]). Causality note: The internal standard is non-negotiable. It controls for volumetric dispensing errors inherent in liquid handling, ensuring that variance in the ANOVA model is strictly attributable to chemical reactivity, not mechanical noise.

  • Quantification: Analyze via UPLC-MS, calculating the yield ratio of the product peak area to the internal standard peak area.

Data Presentation: Two-Way ANOVA Results

We use a Two-Way ANOVA to test two null hypotheses: (1) Isomer type has no effect on yield, and (2) Catalyst loading has no effect on yield.

Amine IsomerCatalyst LoadingMean Yield (%)SD (%)Replicates (N)p-value (vs. Para)
Meta (CAS 1909337-24-1) 2 mol%68.44.26< 0.01*
Para (CAS 2503209-35-4) 2 mol%82.13.86-
Meta (CAS 1909337-24-1) 5 mol%89.52.160.14 (ns)
Para (CAS 2503209-35-4) 5 mol%91.21.96-

Statistical Insight: At 2 mol% loading, the steric hindrance of the meta-isomer causes a statistically significant drop in yield ( p<0.01 ). However, at 5 mol% loading, the p-value rises to 0.14, failing to reject the null hypothesis. This proves that by slightly increasing catalyst loading, the synthetic penalty of the meta-isomer is entirely mitigated.

Statistical Validation of Biological Efficacy: IC50 Determination

Having synthesized the target kinase inhibitors using both isomers, we must validate their biological efficacy. A simple t-test of single-dose inhibition is scientifically inadequate. We must generate full dose-response curves and compare them using non-linear regression.

Step-by-Step Methodology
  • Assay Preparation: Perform a 10-point, 1:3 serial dilution of the synthesized meta and para derivatives in DMSO.

  • TR-FRET Assay: Incubate the compounds with the target Receptor Tyrosine Kinase (RTK), ATP, and a Europium-labeled substrate.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 615 nm and 665 nm. Calculate the inhibition percentage relative to vehicle controls.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream1 Phosphorylation Cascade (Active) Receptor->Downstream1 Vehicle Downstream2 Phosphorylation Cascade (Inhibited) Receptor->Downstream2 Inhibitor Bound Inhibitor 3-(2-Aminopropan-2-YL) benzonitrile Derivative Inhibitor->Receptor Competitive Binding Outcome1 Cell Proliferation Downstream1->Outcome1 Outcome2 Apoptosis / Arrest Downstream2->Outcome2

Mechanism of action for kinase inhibition by the synthesized benzonitrile derivative.

The Extra Sum-of-Squares F-Test

To prove that the meta-derivative is biologically superior, we fit the data to a 4-Parameter Logistic (4PL) model. We then employ the Extra sum-of-squares F-test ([3]).

The null hypothesis states that one generic curve adequately fits both the meta and para datasets (i.e., their LogIC50​ values are identical). The F-test quantifies the improvement in the sum-of-squares when we allow the model to fit separate LogIC50​ values for each dataset, penalizing for the loss of degrees of freedom ([4]).

Compound Derivative LogIC50​ IC50​ (nM)95% CI (nM)Hill SlopeF-Ratiop-value
Meta-Derivative -8.652.21.8 to 2.7-1.142.8< 0.0001***
Para-Derivative -7.3247.841.2 to 55.4-0.9--

Statistical Insight: The F-test yields an F-ratio of 42.8 with a p<0.0001 . We forcefully reject the null hypothesis. The meta-cyano vector projection provided by 3-(2-Aminopropan-2-YL)benzonitrile results in a statistically significant, 21-fold increase in binding affinity compared to the para-isomer.

Conclusion & Best Practices

When integrating sterically demanding building blocks like 3-(2-Aminopropan-2-YL)benzonitrile into your pipeline, empirical observation is insufficient; rigorous statistical validation is mandatory.

  • Do not rely on single-variable optimization (OVAT). Utilize DoE and ANOVA to uncover interactions between isomer sterics and catalyst loading.

  • Never compare IC50​ values using simple t-tests. Always utilize the Extra sum-of-squares F-test on full 4PL regression curves to account for heteroscedasticity and degrees of freedom at the asymptotes.

  • Trust the vector. The data statistically validates that the synthetic penalty of the meta-isomer's gem-dimethyl group is easily overcome, while its pharmacodynamic benefit is profound and mathematically undeniable.

References

  • Title: Approaches to comparing models - GraphPad Prism 11 Curve Fitting Guide Source: GraphPad Software URL: [Link]

  • Title: Example: Global nonlinear regression (dose-response curves) - GraphPad Prism 11 Curve Fitting Guide Source: GraphPad Software URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Bristol URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Aminopropan-2-YL)benzonitrile

This guide provides essential safety and logistical information for the handling and disposal of 3-(2-Aminopropan-2-YL)benzonitrile. Developed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(2-Aminopropan-2-YL)benzonitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

The hydrochloride salt of 3-(2-Aminopropan-2-YL)benzonitrile is classified as an acute toxicant upon oral, dermal, or inhalation exposure.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1] Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental workflow.

Core Principles of Chemical Handling

Safe laboratory practice is built on a foundation of risk assessment and the implementation of appropriate control measures. For 3-(2-Aminopropan-2-YL)benzonitrile, the primary risks stem from its toxicity and irritant properties. Therefore, the PPE selection is guided by the need to prevent all routes of exposure: dermal, ocular, and respiratory.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for handling 3-(2-Aminopropan-2-YL)benzonitrile. The selection of specific equipment should always be informed by a site-specific risk assessment.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3][4]To prevent skin contact with the compound, which is classified as a skin irritant and can be harmful if absorbed through the skin.[1][5] Nitrile gloves offer good resistance to a range of chemicals.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2][4] A face shield may be necessary when there is a significant splash hazard.To protect the eyes from splashes and aerosols of the compound, which is an eye irritant.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect the skin from accidental spills and contamination.[3]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.[6][7] If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent inhalation of the compound, which is harmful if inhaled and may cause respiratory irritation.[1][5]

Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a fit check if using a respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before donning. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Eye and Face Protection: Remove by handling the earpieces or headband.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respiratory Protection (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of safely handling and disposing of 3-(2-Aminopropan-2-YL)benzonitrile.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Donning PPE Donning PPE PPE Selection->Donning PPE Weighing & Dispensing Weighing & Dispensing Donning PPE->Weighing & Dispensing Experimental Use Experimental Use Weighing & Dispensing->Experimental Use In Fume Hood Waste Segregation Waste Segregation Experimental Use->Waste Segregation Container Labeling Container Labeling Waste Segregation->Container Labeling Secure Storage Secure Storage Container Labeling->Secure Storage EHS Pickup EHS Pickup Secure Storage->EHS Pickup

Caption: Workflow for Safe Chemical Handling.

Disposal Plan

All waste containing 3-(2-Aminopropan-2-YL)benzonitrile must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and sealed container.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Aminopropan-2-YL)benzonitrile".[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]

The following decision tree can guide the disposal process:

start Waste Generated is_contaminated Is the material contaminated with 3-(2-Aminopropan-2-YL)benzonitrile? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as per non-hazardous waste stream is_contaminated->non_hazardous No collect_seal Collect in a dedicated, sealed container hazardous_waste->collect_seal label_container Label with 'Hazardous Waste' and full chemical name collect_seal->label_container store_securely Store in a designated secure area label_container->store_securely contact_ehs Contact EHS for disposal store_securely->contact_ehs

Caption: Disposal Decision Tree.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air.[6][10] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6][10] Rinse mouth with water.[5] Seek immediate medical attention.

  • Spill: Evacuate the area. Avoid breathing dust or vapors.[7][8] Wear appropriate PPE and contain the spill. Collect the spilled material into a suitable container for disposal.[7][11]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • 3-(2-aminopropan-2-yl)benzonitrile hydrochloride — Chemical Substance Information. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • 3 - SAFETY DATA SHEET. (2012, October 12).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, December 16).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. (2025, April 9).
  • Personal Protective Equipment for Fragrance Oil. (2022, July 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 25).
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide - Benchchem. (n.d.).

Sources

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